4-Amino-2,6-difluorobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAWRQGGPSIPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598815 | |
| Record name | 4-Amino-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207297-92-5 | |
| Record name | 4-Amino-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-Amino-2,6-difluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science.
Physicochemical Properties
While experimental data for this compound is limited in publicly available literature, a combination of supplier information and predictive modeling allows for the compilation of its key physicochemical properties. It is important to note that some of the following data are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 207297-92-5 | Multiple Suppliers |
| Molecular Formula | C₇H₄F₂N₂ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 280.7 °C at 760 mmHg (Predicted) | ChemNet |
| Density | 1.36 g/cm³ (Predicted) | ChemNet |
| pKa | 0.31 ± 0.10 (Predicted) | KeyingChem |
| Flash Point | 123.6 °C (Predicted) | ChemNet |
| InChI Key | XVAWRQGGPSIPGP-UHFFFAOYSA-N | [1] |
| SMILES | Nc1cc(F)c(C#N)c(F)c1 | Multiple Suppliers |
| Purity | Typically ≥96% | [3] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [2] |
Spectroscopic Data
Reactivity and Synthesis
Fluorinated benzonitriles are versatile intermediates in organic synthesis. The presence of the amino group and the fluorine atoms in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the fluorine atoms and the nitrile group can influence the reactivity of the aromatic ring, while the amino group provides a key nucleophilic center for further chemical transformations.
Illustrative Experimental Protocol: Synthesis of a Related Isomer
While a specific experimental protocol for the synthesis of this compound was not found, the following procedure for the synthesis of the related isomer, 4-amino-3,5-difluorobenzonitrile , provides a relevant example of a synthetic route for this class of compounds.[4][5]
Reaction:
4-bromo-2,6-difluoroaniline + CuCN → 4-amino-3,5-difluorobenzonitrile
Materials:
-
4-bromo-2,6-difluoroaniline (1 equivalent)
-
Copper(I) cyanide (CuCN) (3 equivalents)
-
Dimethylformamide (DMF)
-
18% Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
n-hexane
Procedure:
-
Suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add 18% ammonium hydroxide solution and filter the resulting solution.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with 18% ammonium hydroxide, de-ionized water, and brine.
-
Dry the organic phase over sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by passing it through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the final product.[5]
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated aromatic compounds are of significant interest in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7] this compound, with its reactive amino and nitrile functionalities, serves as a valuable scaffold for the synthesis of novel therapeutic agents. The aminobenzonitrile core is a key structural motif in various biologically active molecules, including kinase inhibitors used in cancer therapy.[6]
Safety and Handling
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.
Visualizations
Illustrative Synthesis Workflow
References
- 1. This compound | 207297-92-5 [sigmaaldrich.com]
- 2. 207297-92-5|this compound|BLD Pharm [bldpharm.com]
- 3. 207297-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. nbinno.com [nbinno.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
4-Amino-2,6-difluorobenzonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorobenzonitrile is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The nitrile and amino functional groups provide versatile handles for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.
Chemical Structure and IUPAC Name
The chemical structure of this compound is presented below, along with its International Union of Pure and Applied Chemistry (IUPAC) name.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It should be noted that while some data is available from commercial suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.
| Property | Value | Source |
| CAS Number | 207297-92-5 | [2] |
| Molecular Formula | C₇H₄F₂N₂ | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | ≥95% (commercially available) | [1] |
| SMILES | N#CC1=C(F)C=C(N)C=C1F | [4] |
| Hazard Codes | H302, H315, H319, H335 | [1] |
Synthesis
Proposed Synthesis of this compound
This proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the cyano group.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (1.2 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ammonia or an iron(III) chloride solution to complex with the copper salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly available. The following table summarizes the expected spectroscopic characteristics based on its chemical structure and comparison with similar compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as a multiplet in the aromatic region. The protons of the amino group would appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the amino group. |
| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbons attached to fluorine exhibiting coupling (C-F coupling). The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-125 ppm). |
| IR Spectroscopy | Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 154. The fragmentation pattern would likely involve the loss of HCN and other characteristic fragments. |
Applications in Drug Discovery
Fluorinated benzonitriles are valuable scaffolds in drug discovery. The 2,6-difluorobenzonitrile moiety, in particular, is a key intermediate in the synthesis of various therapeutic agents. While specific biological activities of this compound have not been reported, its structural features suggest its potential as a precursor for the development of kinase inhibitors. The amino group can serve as an attachment point for various side chains to modulate potency and selectivity, while the difluorophenyl ring can engage in favorable interactions within the ATP-binding pocket of kinases.
Potential Role in Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material. This highlights its utility as a versatile chemical building block.
Caption: Synthetic workflow for a kinase inhibitor.
Signaling Pathway Context
Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. A molecule synthesized from this compound could potentially inhibit a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK or PI3K/AKT pathways.
The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors.
Caption: General kinase signaling pathway.
References
- 1. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. 207297-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 207297-92-5|this compound|BLD Pharm [bldpharm.com]
- 4. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Overview of 4-Amino-2,6-difluorobenzonitrile
This document provides essential chemical data for 4-Amino-2,6-difluorobenzonitrile, a fluorinated building block relevant to researchers and professionals in drug development and chemical synthesis.
Core Chemical Properties
The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and synthetic planning.
| Property | Value |
| Molecular Formula | C₇H₄F₂N₂[1] |
| Molecular Weight | 154.12 g/mol [1] |
| CAS Number | 207297-92-5[1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.
References
Spectroscopic Profile of 4-Amino-2,6-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-2,6-difluorobenzonitrile, a fluorinated aromatic building block of increasing interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra, this document combines available data for structurally similar compounds and general spectroscopic principles to offer a robust analytical profile.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This data is essential for the identification and characterization of the compound in a laboratory setting.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H (Aromatic) | 6.20 - 6.40 | Doublet of triplets (dt) or Triplet (t) | The two equivalent aromatic protons are coupled to the two adjacent fluorine atoms and the distant amino protons. |
| ¹H (Amino) | 4.00 - 5.50 | Broad singlet (br s) | The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding. |
| ¹³C (C-NH₂) | 150 - 155 | Singlet (s) | Quaternary carbon attached to the amino group. |
| ¹³C (C-F) | 160 - 165 | Doublet (d, ¹JCF ≈ 240-260 Hz) | The two equivalent carbons attached to fluorine will show a large one-bond coupling constant. |
| ¹³C (C-H) | 95 - 100 | Triplet (t, ²JCF ≈ 20-30 Hz) | The two equivalent aromatic carbons are coupled to the two adjacent fluorine atoms. |
| ¹³C (C-CN) | 90 - 95 | Triplet (t, ³JCF ≈ 3-5 Hz) | The carbon of the nitrile group will show a smaller three-bond coupling to the fluorine atoms. |
| ¹³C (CN) | 115 - 120 | Singlet (s) | The nitrile carbon itself. |
| ¹⁹F | -100 to -120 | Singlet (s) or complex multiplet | The chemical shift is referenced to CFCl₃. Coupling to aromatic protons may be observed. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500 - 1620 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 3: Mass Spectrometry (MS) Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 154.03 | Molecular ion peak. |
| [M-HCN]⁺ | 127.02 | Loss of hydrogen cyanide. |
| [M-NH₂]⁺ | 138.03 | Loss of the amino group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a multinuclear probe operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 10-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -250 to 0 ppm.
-
Number of Scans: 128-512.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): For GC-MS, provides extensive fragmentation patterns.
-
Electrospray Ionization (ESI): For LC-MS, a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.
-
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. For high-resolution mass spectrometry (HRMS), the exact mass is determined to confirm the elemental composition.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Technical Guide: Synthesis and Characterization of 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-2,6-difluorobenzonitrile, a key intermediate in the development of novel therapeutics and functional materials. Due to the limited availability of a direct, detailed synthetic protocol in peer-reviewed literature, this guide outlines a plausible and robust synthetic strategy based on established methodologies for analogous compounds. Furthermore, it details the essential characterization techniques and expected data for the verification of the final product. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound is an aromatic compound of significant interest in the field of drug discovery and materials science. The presence of a nucleophilic amino group, an electrophilic nitrile functionality, and the modulating effects of two fluorine atoms on the benzene ring make it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of bioactive molecules. While this compound is commercially available, this guide provides a deeper insight into its synthesis and characterization for research and development purposes.
Synthetic Pathway
A definitive, step-by-step synthesis for this compound is not extensively documented in readily accessible scientific literature. However, based on the well-established synthesis of its isomer, 4-amino-3,5-difluorobenzonitrile, a highly analogous and reliable synthetic route can be proposed.[1] This proposed pathway involves a Rosenmund-von Braun reaction, a classic method for the cyanation of aryl halides.
The logical precursor for this synthesis is 4-bromo-3,5-difluoroaniline. The proposed two-step synthesis is outlined below.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following experimental protocols are adapted from the synthesis of a closely related isomer and are expected to be effective for the preparation of this compound.[1]
Synthesis of this compound
Materials:
-
4-Bromo-3,5-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Ammonium hydroxide (NH₄OH) solution (e.g., 18%)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3,5-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated ammonium hydroxide solution.
-
Extraction: Filter the resulting solution and extract the filtrate with ethyl acetate.
-
Washing: Wash the combined organic phases with ammonium hydroxide solution, deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate or dichloromethane/n-hexane) to yield pure this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white or light brown solid |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Purity (by HPLC) | ≥96% |
| Melting Point | Not readily available in literature; expected to be a defined range. |
| ¹H NMR | Aromatic protons and amine protons with characteristic splitting patterns due to fluorine coupling. |
| ¹³C NMR | Aromatic carbons and nitrile carbon with characteristic shifts and C-F coupling. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~2230 (C≡N stretching), ~1600-1400 (aromatic C=C stretching), ~1300-1100 (C-F stretching). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 154. |
Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Standard workflow for the purification and characterization.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper(I) cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching procedure and waste disposal plan in place.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. While a specific, published protocol is elusive, the proposed synthesis via a Rosenmund-von Braun reaction offers a reliable and scalable approach. The detailed characterization methods and expected data will ensure the identity and purity of the final product, enabling its effective use in downstream applications in drug discovery and materials science. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory setup.
References
In-Depth Technical Guide: Purity and Quality Specifications of Commercial 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications of commercial-grade 4-Amino-2,6-difluorobenzonitrile, a key building block in pharmaceutical research and development. This document outlines typical quality attributes, potential impurities, and detailed analytical methodologies for its characterization, ensuring its suitability for demanding applications in drug discovery and synthesis.
Core Quality Specifications
Commercial this compound is typically available in purities ranging from 95% to over 98%.[1][2][3] The quality of the material is paramount for its successful use in multi-step syntheses where impurities can affect reaction yields, downstream purification, and the final purity of the active pharmaceutical ingredient (API). Key quality parameters are summarized in the table below.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white or light-yellow solid/powder | Visual Inspection |
| Purity (by HPLC) | ≥ 95.0% to ≥ 98.0% | HPLC-UV |
| Purity (by GC) | ≥ 96.0% | GC-FID |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Moisture Content | Typically ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be controlled based on synthesis | Headspace GC-MS |
| Inorganic Impurities | To be controlled based on synthesis | ICP-MS |
Potential Impurities and their Origin
A plausible synthetic pathway could involve the amination of a difluorinated benzonitrile precursor or the cyanation of a difluoroaniline derivative. Based on these general synthetic strategies, potential impurities may include:
-
Starting Materials: Unreacted precursors such as 2,4,6-trifluorobenzonitrile or 2,6-difluoro-4-nitroaniline.
-
Intermediates: Incomplete reaction products from intermediate steps.
-
Positional Isomers: Isomeric aminodifluorobenzonitriles that may form due to non-selective reactions.
-
By-products of Side Reactions: For example, attempted cyanation of a diazonium salt derived from a difluoro-nitroaniline can lead to the formation of benzoquinone diazide derivatives through selective nucleophilic substitution of a fluoride group by hydroxide.[1][6]
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., copper salts), and solvents used in the synthesis and purification steps.
-
Degradation Products: Formed during synthesis, purification, or storage.
The following diagram illustrates a hypothetical synthesis pathway and the potential entry points for impurities.
References
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. 207297-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound 96% - Cas No: 207297-92-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
The Pivotal Role of 4-Amino-2,6-difluorobenzonitrile in Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – 4-Amino-2,6-difluorobenzonitrile is emerging as a critical starting material in the synthesis of novel therapeutic agents. This in-depth technical guide explores its potential applications, focusing on the synthesis of pyrimidine-based scaffolds and their implications in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Introduction
This compound is a fluorinated aromatic amine that serves as a versatile building block in the design and synthesis of complex bioactive molecules. The presence of the difluoro substitution pattern on the benzene ring can significantly enhance the metabolic stability and binding affinity of derivative compounds, making it an attractive scaffold for drug discovery. This guide will delve into a key application of this compound: its use in the synthesis of substituted pyrimidines, a class of heterocycles with a broad range of pharmacological activities.
Core Application: Synthesis of Pyrimidine Derivatives
A primary application of this compound in medicinal chemistry is its role as a precursor for the synthesis of 2,4-diaminopyrimidine derivatives. These structures are of significant interest as they can act as potent inhibitors of various protein kinases, which are key targets in cancer therapy.
Experimental Protocol: Synthesis of 2,4-Diamino-5-(2,6-difluorophenyl)pyrimidine
A representative experimental protocol for the synthesis of a 2,4-diaminopyrimidine derivative from this compound is outlined below. This multi-step synthesis involves the initial conversion of the benzonitrile to a more reactive intermediate, followed by cyclocondensation to form the pyrimidine ring.
Step 1: Synthesis of 3-(Dimethylamino)-2-(2,6-difluorobenzoyl)acrylonitrile
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 2,4-Diamino-5-(2,6-difluorophenyl)pyrimidine
-
The purified 3-(Dimethylamino)-2-(2,6-difluorobenzoyl)acrylonitrile (1.0 eq) is dissolved in a suitable solvent, such as 2-methoxyethanol.
-
Guanidine hydrochloride (1.5 eq) and a base, for example, sodium ethoxide (2.0 eq), are added to the solution.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the mixture is cooled to room temperature and the solvent is evaporated.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography to afford the desired 2,4-Diamino-5-(2,6-difluorophenyl)pyrimidine.
Caption: Inhibition of receptor tyrosine kinase signaling.
Quantitative Data Summary
While specific quantitative data for a single, optimized lead compound derived from this compound is proprietary and varies between research programs, the following table provides a representative summary of the kind of data that would be generated during a drug discovery campaign targeting a specific kinase.
| Compound ID | Target Kinase | IC50 (nM) | Cell Proliferation GI50 (µM) |
| Lead-001 | Kinase X | 15 | 0.25 |
| Lead-002 | Kinase X | 8 | 0.12 |
| Lead-003 | Kinase X | 22 | 0.40 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of 2,4-diaminopyrimidine derivatives provides a clear pathway to the development of potent and selective kinase inhibitors. The unique properties conferred by the difluorophenyl moiety make this starting material a compelling choice for researchers and scientists engaged in the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in drug development.
The Strategic Role of 4-Amino-2,6-difluorobenzonitrile as a Fluorinated Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated organic molecules have garnered significant attention in medicinal chemistry due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the vast array of fluorinated building blocks, 4-amino-2,6-difluorobenzonitrile stands out as a versatile scaffold for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its pivotal role in the development of targeted therapeutics. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from its close structural isomers and related compounds to provide a thorough and practical resource for researchers in the field.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The this compound moiety, with its distinct arrangement of a nucleophilic amino group, an electrophilic nitrile group, and two deactivating/directing fluorine atoms, presents a unique platform for the construction of diverse molecular architectures. The presence of fluorine atoms can significantly influence the acidity of the amino group and the reactivity of the aromatic ring, offering synthetic handles for a variety of chemical transformations. This guide will delve into the synthetic routes, physicochemical characteristics, and, most importantly, the application of this building block in the design of potent and selective kinase inhibitors.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 207297-92-5 | [1][2][3] |
| Molecular Formula | C₇H₄F₂N₂ | [1][4] |
| Molecular Weight | 154.12 g/mol | [1][4] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Purity | Typically >98% | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Inferred from related compounds |
| Melting Point | Not publicly available. |
Note: Some data is inferred from structurally similar compounds due to the limited availability of specific experimental data for this compound.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a representative synthesis can be adapted from the established procedure for its isomer, 4-amino-3,5-difluorobenzonitrile. A plausible synthetic route would involve the reduction of a corresponding nitro-substituted precursor, 2,6-difluoro-4-nitrobenzonitrile.
Representative Experimental Protocol (Adapted from a structural isomer)
Reaction Scheme:
A representative synthetic workflow for this compound.
Materials:
-
2,6-difluoro-4-nitrobenzonitrile
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2,6-difluoro-4-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as a multiplet in the aromatic region (typically δ 6.0-7.5 ppm). The amino protons would likely appear as a broad singlet. |
| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and carbons attached to fluorine would be observed. The C-F couplings would be a characteristic feature. |
| FTIR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹) would be expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 154.12. |
Role as a Fluorinated Building Block in Kinase Inhibitor Synthesis
This compound is a highly valuable precursor for the synthesis of various heterocyclic scaffolds that are central to the structure of many kinase inhibitors. The amino and nitrile functionalities provide versatile handles for constructing fused ring systems, such as quinazolines and pyrimidines, which are common cores in FDA-approved kinase inhibitors.
Synthesis of Kinase Inhibitor Scaffolds
The primary amino group of this compound can act as a nucleophile in reactions to form key heterocyclic cores.
Workflow for Quinazoline and Pyrimidine Synthesis:
General synthetic routes to kinase inhibitor cores.
Application in Targeting Key Signaling Pathways
Kinase inhibitors developed from fluorinated building blocks like this compound often target critical signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[5][6] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.
Simplified EGFR signaling pathway and the point of inhibition.
The JAK-STAT signaling pathway is critical for transmitting signals from cytokines and growth factors, thereby regulating immune responses, cell growth, and hematopoiesis.[7][8][9] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors are an important class of drugs that modulate this pathway.
Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant potential in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique structural features allow for the efficient construction of diverse heterocyclic scaffolds. While a comprehensive public database of its experimental properties and synthetic protocols is still developing, the information available for its isomers and related compounds provides a strong foundation for its application in drug discovery. The continued exploration of the synthetic utility of this compound is expected to lead to the development of novel and potent therapeutic agents targeting a range of diseases. This guide serves as a foundational resource to stimulate and support further research and development in this promising area.
References
- 1. This compound 98.00% | CAS: 207297-92-5 | AChemBlock [achemblock.com]
- 2. 207297-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. appchemical.com [appchemical.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Amino-2,6-difluorobenzonitrile
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and safety data sheets has yielded no specific experimental data on the thermal stability and decomposition of 4-Amino-2,6-difluorobenzonitrile. Therefore, this guide is based on established principles of chemical stability and inferred behavior from structurally related compounds. The information provided herein is intended for theoretical guidance and should be supplemented with rigorous experimental validation.
This technical guide provides a comprehensive overview of the expected thermal stability and decomposition profile of this compound. The content is tailored for researchers, scientists, and drug development professionals who may handle this compound or similar chemical entities at elevated temperatures.
Introduction
This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials. The presence of an amino group, a nitrile group, and fluorine atoms on the benzene ring suggests a complex thermal behavior. Understanding the thermal stability of this compound is critical for ensuring safe handling, predicting shelf-life, and controlling chemical reactions at elevated temperatures.
General principles suggest that the thermal stability of benzene derivatives is influenced by the nature and position of their substituents. Electron-withdrawing groups, such as the nitrile (-CN) and fluorine atoms, can enhance the thermal stability of the aromatic ring.
Predicted Thermal Stability
While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not available, a qualitative prediction of its thermal properties can be made. The compound is expected to be a solid at room temperature with a relatively high melting point due to the polar functional groups that can participate in intermolecular interactions.
The onset of decomposition is anticipated to occur at a significantly elevated temperature, likely above its melting point. The strong C-F and C-C bonds, along with the resonance stabilization of the aromatic ring, contribute to its overall stability. However, the amino group can be a site for initial thermal degradation.
Hypothetical Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through complex reaction pathways. In an inert atmosphere, the decomposition may be initiated by the cleavage of the weaker bonds or through molecular rearrangements. Potential decomposition products could include a variety of fluorinated and nitrogen-containing aromatic and aliphatic compounds, as well as toxic gases.
In the presence of oxygen, combustion would lead to the formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and other hazardous gases.
Below is a hypothetical decomposition pathway under inert conditions, illustrating potential initial steps.
Caption: Hypothetical thermal decomposition pathway of this compound.
Data Presentation
The following tables summarize the type of quantitative data that would be obtained from standard thermal analysis techniques. The values presented are hypothetical and serve as a template for reporting experimental results.
Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value | Units |
| Onset of Melting | > 100 | °C |
| Peak Melting Temperature | > 110 | °C |
| Enthalpy of Fusion (ΔHfus) | To be determined | J/g |
| Onset of Decomposition | > 200 | °C |
| Peak Decomposition Temperature | > 220 | °C |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value | Units |
| Onset Temperature (Tonset) | > 200 | °C |
| Temperature at 5% Mass Loss (T5%) | To be determined | °C |
| Temperature at 10% Mass Loss (T10%) | To be determined | °C |
| Residual Mass at 600 °C | To be determined | % |
Experimental Protocols
The following are generalized experimental protocols for conducting DSC and TGA analyses. These should be adapted and optimized for the specific instrument and sample characteristics.
5.1 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) throughout the experiment.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset and peak temperatures for melting and decomposition.
-
Caption: General experimental workflow for DSC analysis.
5.2 Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature range and the residual mass upon heating.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) throughout the experiment.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.
-
Caption: General experimental workflow for TGA analysis.
Conclusion
While specific experimental data for the thermal stability of this compound is currently lacking in the public domain, this guide provides a foundational understanding based on the principles of organic chemistry. The presence of fluoro and nitrile substituents is expected to confer significant thermal stability to the molecule. However, the amino group may represent a point of initial thermal degradation. Rigorous experimental investigation using techniques such as DSC and TGA is essential to fully characterize the thermal properties of this compound and ensure its safe and effective use in research and development. It is strongly recommended that any work with this compound at elevated temperatures be preceded by a thorough thermal hazard assessment.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-2,6-difluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes and experimental protocols for the derivatization of 4-Amino-2,6-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The presence of three distinct functional groups—an amino group, a nitrile, and activated fluorine atoms—offers multiple avenues for chemical modification to generate diverse compound libraries for drug discovery.
Introduction
This compound is a valuable scaffold in modern drug discovery. The difluorinated benzene ring can enhance metabolic stability and binding affinity of a molecule to its biological target. The amino and nitrile functionalities serve as versatile synthetic handles for a variety of chemical transformations, including acylation, sulfonylation, nucleophilic aromatic substitution (SNAr), and reduction. The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine atoms, making them susceptible to displacement by nucleophiles, a key strategy for introducing further diversity.
This document outlines protocols for three primary classes of derivatization:
-
Modification of the Amino Group: N-Acylation and N-Sulfonylation.
-
Modification of the Nitrile Group: Reduction to a benzylamine.
-
Substitution of the Fluorine Atoms: Nucleophilic Aromatic Substitution (SNAr).
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations that can be performed on this compound.
Application Notes and Protocols for the Suzuki Coupling of 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the use of 4-Amino-2,6-difluorobenzonitrile in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of the difluoro substitution pattern can enhance the metabolic stability and binding affinity of drug candidates, making this moiety a valuable scaffold in pharmaceutical research.[1][2]
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[3][4] While a specific protocol for this compound is not extensively documented in publicly available literature, this document provides a generalized and representative experimental procedure based on established methods for similar fluorinated and amino-substituted aryl halides.[5][6]
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, an activated form of this compound, as the C-N bond is not typically cleaved) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. While this compound does not have a leaving group suitable for direct Suzuki coupling, a common synthetic strategy involves the conversion of the amino group to a halide or triflate. For the purpose of this protocol, we will assume the use of a hypothetical bromo-derivative, 4-Bromo-2,6-difluorobenzonitrile, which can be synthesized from the corresponding aniline.
Reaction Scheme:
Materials:
-
4-Bromo-2,6-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2,6-difluorobenzonitrile, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome and may require optimization for specific substrates.
Quantitative Data Summary
The following table summarizes typical reaction components and conditions for a Suzuki-Miyaura coupling. The yield is hypothetical and will vary depending on the specific reactants and optimized conditions.
| Reagent/Parameter | Molar Equiv. / Value | Purpose |
| 4-Bromo-2,6-difluorobenzonitrile | 1.0 | Aryl halide substrate |
| Arylboronic Acid | 1.2 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., Dioxane/H₂O) | - | Reaction medium |
| Temperature | 80 - 110 °C | To drive the reaction |
| Reaction Time | 2 - 24 hours | Varies with substrate |
| Product Yield | Hypothetical: 60-95% | Requires optimization |
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-alkylation of 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a nitrile group significantly influences the electronic properties of the aromatic ring and the reactivity of the amino group. N-alkylation of the primary amino functionality is a key synthetic transformation that allows for the introduction of diverse molecular fragments, enabling the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This strategic modification is crucial in the development of novel therapeutic agents and advanced materials.
These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: classical N-alkylation with alkyl halides and reductive amination with carbonyl compounds. Due to the reduced nucleophilicity of the amino group in the substrate, reaction conditions may require careful optimization for optimal yields.
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of electron-deficient anilines, which can be adapted for this compound. It is important to note that these are starting points, and optimization may be necessary for specific substrates and alkylating agents.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 60 - 80 | 6 - 12 | 70 - 90 |
| Ethyl Bromide | K₂CO₃ or NaH | DMF or THF | 70 - 90 | 8 - 16 | 65 - 85 |
| Benzyl Bromide | Cs₂CO₃ or K₂CO₃ | Acetonitrile or DMF | 50 - 70 | 4 - 8 | 75 - 95 |
| Propargyl Bromide | K₂CO₃ | Acetone or DMF | Reflux | 6 - 12 | 60 - 80 |
Table 2: Reductive Amination with Aldehydes and Ketones
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 4 - 8 | 80 - 95 |
| Acetaldehyde | Sodium cyanoborohydride | Methanol | Room Temp | 6 - 12 | 75 - 90 |
| Acetone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 12 - 24 | 70 - 85 |
| Benzaldehyde | Sodium cyanoborohydride | Methanol | Room Temp | 8 - 16 | 85 - 98 |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the flask. Add anhydrous DMF or acetonitrile to achieve a concentration of approximately 0.1-0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the appropriate temperature (see Table 1) and stir for the indicated time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with Carbonyl Compounds
This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane or methanol to dissolve or suspend the reactants (concentration of 0.1-0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the desired N-alkylated product.
Visualizations
Caption: Workflow for Classical N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: Role of N-Alkylation in Drug Discovery.
Application of 4-Amino-2,6-difluorobenzonitrile in Kinase Inhibitor Synthesis: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorobenzonitrile is a fluorinated aromatic building block with potential applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of a difluorinated benzene ring, an amino group, and a nitrile functionality makes it an attractive starting material for the construction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. The fluorine atoms can enhance metabolic stability and binding affinity, while the amino and nitrile groups serve as versatile handles for synthetic transformations.
Despite its potential, a comprehensive review of publicly available scientific literature and patent databases did not yield a specific, detailed example of a kinase inhibitor synthesized directly from this compound with accompanying experimental protocols and quantitative biological data. The information available often pertains to positional isomers such as 4-amino-3,5-difluorobenzonitrile or other fluorinated anilines.
This document, therefore, aims to provide a generalized overview of the potential synthetic utility of this compound in the context of kinase inhibitor design, drawing parallels from the known chemistry of analogous compounds.
Potential Synthetic Pathways and Applications
The primary utility of this compound in kinase inhibitor synthesis lies in its role as a precursor to various heterocyclic core structures. The amino group can act as a nucleophile in reactions to form fused ring systems, which are common motifs in many kinase inhibitors.
A hypothetical workflow for the utilization of this compound is presented below. This workflow is based on common synthetic strategies employed in medicinal chemistry for the construction of kinase inhibitors.
General Experimental Considerations
While a specific protocol for a kinase inhibitor derived from this compound cannot be provided, a general procedure for a key synthetic step, such as the reaction with a chloropyrimidine, can be outlined based on standard organic chemistry practices.
General Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add a substituted dichloropyrimidine and a non-nucleophilic base (e.g., DIPEA or NaH).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction. Purification is typically achieved by column chromatography on silica gel.
Data Presentation
As no specific quantitative data (e.g., IC50 values, reaction yields) for kinase inhibitors synthesized from this compound is available in the public domain, a data table cannot be generated at this time.
Signaling Pathways
Kinase inhibitors developed from novel scaffolds could potentially target a wide range of signaling pathways implicated in diseases such as cancer and inflammation. The specific pathway targeted would depend on the final structure of the inhibitor. A generalized representation of a kinase signaling pathway is provided below.
The Strategic Utility of 4-Amino-2,6-difluorobenzonitrile in the Synthesis of Advanced Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. 4-Amino-2,6-difluorobenzonitrile emerges as a valuable, yet under-explored, precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with potential applications as kinase inhibitors and other therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this versatile building block for the synthesis of quinazolines, benzimidazoles, and pyridopyrimidines.
The unique trifunctional nature of this compound, featuring an aniline-type amino group, a reactive nitrile moiety, and a difluorinated phenyl ring, offers a powerful platform for constructing complex molecular architectures. The fluorine atoms at the 2 and 6 positions can significantly influence the molecule's conformation, metabolic stability, and binding affinity to biological targets.
Application in Quinazoline Synthesis
The ortho-amino benzonitrile substructure within this compound is a classical precursor for the construction of the quinazoline ring system, a privileged scaffold in numerous FDA-approved kinase inhibitors. A common and effective method involves the cyclocondensation with a one-carbon synthon, such as formamide or guanidine.
General Reaction Pathway: Quinazoline Formation
Caption: Synthetic route to 5,7-difluoroquinazolines.
Experimental Protocol: Synthesis of 2,4-Diamino-5,7-difluoroquinazoline
This protocol describes a representative synthesis of a 2,4-diamino-5,7-difluoroquinazoline derivative, a scaffold of interest for kinase inhibition.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and guanidine hydrochloride (1.5 eq.).
-
Solvent and Base: Add 2-methoxyethanol as the solvent and sodium ethoxide (1.6 eq.) as the base.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Guanidine Hydrochloride |
| Solvent | 2-Methoxyethanol |
| Base | Sodium Ethoxide |
| Temperature | 125 °C (Reflux) |
| Reaction Time | 12-24 h |
| Hypothetical Yield | 60-80% |
Table 1. Representative reaction conditions for the synthesis of 2,4-diamino-5,7-difluoroquinazoline.
Application in Benzimidazole Synthesis
While not a direct cyclization, this compound can be envisioned as a precursor to fluorinated o-phenylenediamines, the key starting material for benzimidazoles. This would involve a two-step process of reduction of the nitrile to an aminomethyl group followed by a Curtius, Hofmann, or similar rearrangement of a carboxylic acid derivative (obtained from hydrolysis of the nitrile). A more direct, albeit hypothetical, approach could involve an intramolecular cyclization of an N-acylated derivative.
Experimental Workflow: Benzimidazole Synthesis
Caption: Hypothetical workflow for benzimidazole synthesis.
Experimental Protocol: Synthesis of a 4,6-Difluorobenzimidazole Derivative (Hypothetical)
-
N-Acylation: To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane, add a base such as triethylamine (1.2 eq.). Cool the mixture to 0 °C and add an acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise. Stir at room temperature until the reaction is complete.
-
Reductive Cyclization: Isolate the N-acyl intermediate. In a separate reaction, subject the intermediate to reductive cyclization conditions. This could involve a reducing agent such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant | This compound |
| Acylating Agent | Acetyl Chloride |
| Reducing Agent | Sodium Borohydride / Lewis Acid |
| Solvent | Dichloromethane / Ethanol |
| Temperature | 0 °C to Room Temperature |
| Hypothetical Yield | 40-60% (over two steps) |
Table 2. Hypothetical reaction conditions for the synthesis of a 4,6-difluorobenzimidazole derivative.
Application in Pyridopyrimidine Synthesis
The synthesis of pyridopyrimidines from this compound would likely proceed through an initial construction of a substituted aminopyridine ring followed by cyclization to form the pyrimidine ring. This multi-step approach allows for the introduction of diversity at various positions of the final heterocyclic scaffold.
Signaling Pathway Analogy in Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors often involves a convergent strategy where key fragments are prepared and then coupled. The use of this compound as a starting material for a key heterocyclic intermediate is analogous to the initial steps in a signaling pathway, where an initial signal is processed and transformed.
Caption: Convergent synthesis of kinase inhibitors.
Experimental Protocol: Multi-step Synthesis of a Fluorinated Pyridopyrimidine (Conceptual)
-
Synthesis of a Substituted Aminopyridine: A potential route involves the reaction of this compound with a suitable three-carbon building block under conditions that favor the formation of a pyridine ring. This is a complex transformation that would require significant methods development.
-
Cyclization to the Pyridopyrimidine: The resulting aminopyridine-carbonitrile can then be cyclized with a one-carbon synthon, such as formamide or formic acid, to yield the pyridopyrimidine core.
-
Functionalization: Further functionalization, for example, through nucleophilic aromatic substitution at positions activated by the fluorine atoms or the pyrimidine ring, can be employed to introduce various side chains.
| Parameter | Value |
| Starting Material | This compound |
| Key Intermediate | Fluorinated Aminopyridine-carbonitrile |
| Cyclization Reagent | Formamide |
| Strategy | Multi-step Synthesis and Functionalization |
| Hypothetical Overall Yield | 10-30% |
Table 3. Conceptual overview of a multi-step pyridopyrimidine synthesis.
Application Notes and Protocols for High-Yield Synthesis Utilizing 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of advanced intermediates and potential kinase inhibitors using 4-Amino-2,6-difluorobenzonitrile as a key starting material. The methodologies outlined below leverage modern palladium-catalyzed cross-coupling reactions to achieve excellent yields and purity, catering to the stringent requirements of pharmaceutical research and development.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics like kinase inhibitors. The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final compound, while the amino and nitrile functionalities serve as versatile handles for synthetic modifications. This document details high-yield protocols for the derivatization of this compound via Buchwald-Hartwig amination and Suzuki-Miyaura coupling, two powerful and widely used C-N and C-C bond-forming reactions, respectively. These reactions are instrumental in the synthesis of compounds targeting critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.
High-Yield Synthesis Protocols
The following protocols describe the synthesis of a hypothetical kinase inhibitor scaffold from this compound. The reaction conditions have been optimized based on established literature for similar substrates to ensure high yields.
Protocol 1: High-Yield Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed cross-coupling of this compound with a heteroaryl bromide to furnish a key intermediate for kinase inhibitor synthesis.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To a dry 100 mL Schlenk flask, add this compound (1.54 g, 10 mmol, 1.0 eq.), 4-bromopyrimidine (1.91 g, 12 mmol, 1.2 eq.), cesium carbonate (4.89 g, 15 mmol, 1.5 eq.), and Xantphos (231 mg, 0.4 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91.5 mg, 0.1 mmol, 1 mol%).
-
Solvent Addition: Add 40 mL of anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Value |
| Reactants | This compound, 4-Bromopyrimidine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12 hours |
| Expected Yield | 90-95% |
| Purity | >98% (after chromatography) |
Protocol 2: High-Yield Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffold Synthesis
This protocol describes the subsequent palladium-catalyzed Suzuki-Miyaura coupling of the intermediate from Protocol 1 with an arylboronic acid to generate a more complex kinase inhibitor scaffold.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To a dry 100 mL Schlenk flask, add the product from Protocol 1 (2.32 g, 10 mmol, 1.0 eq.), (4-methoxyphenyl)boronic acid (1.82 g, 12 mmol, 1.2 eq.), and potassium carbonate (4.15 g, 30 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (346 mg, 0.3 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
| Parameter | Value |
| Reactants | 4-((4-cyanophenyl-3,5-difluoro)amino)pyrimidine, (4-methoxyphenyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Expected Yield | 88-94% |
| Purity | >98% (after purification) |
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of the synthesized compounds, the following diagrams have been generated.
Application Notes and Protocols for the Quantification of 4-Amino-2,6-difluorobenzonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Amino-2,6-difluorobenzonitrile in typical organic reaction mixtures. The following methods are based on established analytical principles for compounds of similar structure and functionality, offering robust and reliable approaches for reaction monitoring, yield determination, and purity assessment. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used, robust, and sensitive method for the quantification of aromatic amines and other UV-active compounds in solution. This method is well-suited for monitoring the progress of reactions involving this compound.
Experimental Protocol: RP-HPLC-UV
1.1. Sample Preparation:
A critical step for accurate quantification is the preparation of a clean, particle-free sample in a solvent compatible with the mobile phase.
-
Sampling: Carefully extract a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, quench the aliquot immediately by diluting it in a cold solvent or a suitable quenching agent.
-
Dilution: Dilute the sample with the mobile phase (or a compatible solvent like acetonitrile or methanol) to a concentration within the calibrated range of the instrument. A starting dilution factor of 100-1000 is recommended.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
1.2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water with a modifier. A common starting point is a gradient of 20-80% ACN in water (both containing 0.1% trifluoroacetic acid or formic acid) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
1.3. Calibration:
-
Prepare a stock solution of pure this compound in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the prepared samples.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic amines by RP-HPLC-UV.[2]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.
Experimental Protocol: GC-MS
2.1. Sample Preparation and Derivatization:
-
Sampling and Dilution: Extract a representative aliquot from the reaction mixture and dilute it in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, the primary amine group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Evaporate a known volume of the diluted sample to dryness under a stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.
-
2.2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-20°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
2.3. Calibration:
-
Prepare a stock solution of pure this compound in the same solvent used for sample dilution.
-
Prepare a series of calibration standards.
-
Derivatize each standard using the same procedure as for the samples.
-
Inject the derivatized standards and create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Quantitative Data Summary (GC-MS)
The following table presents typical performance characteristics for the quantitative analysis of derivatized amines by GC-MS.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method Selection and Considerations
-
HPLC-UV is generally simpler, faster for routine analysis, and does not require derivatization. It is the recommended starting point for reaction monitoring.
-
GC-MS offers higher sensitivity and selectivity, and the mass spectrum provides structural confirmation. It is particularly useful for complex reaction mixtures where co-eluting peaks might be an issue in HPLC, and for trace-level analysis.
For both methods, it is essential to validate the analytical procedure for the specific reaction matrix to ensure accuracy and precision. This includes assessing linearity, accuracy, precision, and specificity in the presence of starting materials, reagents, and other potential byproducts.
References
Application Notes and Protocols: 4-Amino-2,6-difluorobenzonitrile in the Development of Novel Aromatic Polyamides for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorobenzonitrile is a versatile monomer for the synthesis of high-performance aromatic polyamides. The presence of fluorine atoms on the aromatic ring imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific solubility characteristics. The nitrile and amino functionalities offer reactive sites for polymerization and further modification. These properties make polymers derived from this compound attractive candidates for a range of applications, from advanced materials to biomedical uses such as drug delivery systems.[1] This document provides detailed protocols for the synthesis and characterization of a novel aromatic polyamide derived from this compound and terephthaloyl chloride.
Synthesis of Poly(4-cyano-3,5-difluoro-1,4-phenylene terephthalamide)
The synthesis of the aromatic polyamide is achieved through a low-temperature solution polycondensation reaction between this compound and terephthaloyl chloride.
Materials
-
This compound (purity > 98%)
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Deionized water
Experimental Protocol
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.54 g (10 mmol) of this compound and 0.5 g of anhydrous lithium chloride in 20 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Stir the mixture under a nitrogen atmosphere until all solids are completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Polycondensation: Slowly add 2.03 g (10 mmol) of terephthaloyl chloride to the stirred monomer solution.
-
Add 1 mL of anhydrous pyridine to the reaction mixture as an acid scavenger.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to proceed at room temperature for 24 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into 200 mL of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot deionized water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Characterization of the Novel Polyamide
The synthesized polyamide can be characterized to determine its structure, molecular weight, thermal properties, and solubility.
| Property | Method | Typical Value |
| Inherent Viscosity | Ubbelohde Viscometer | 0.85 dL/g (in DMAc at 30°C) |
| Molecular Weight (Mw) | Gel Permeation Chromatography | 85,000 g/mol |
| Glass Transition (Tg) | Differential Scanning Calorimetry | 285°C |
| Thermal Stability (TGA) | Thermogravimetric Analysis | 10% weight loss at 450°C (N₂ atmosphere) |
| Solubility | Dissolution Testing | Soluble in DMAc, NMP, DMSO; Insoluble in THF, Chloroform |
Application in Drug Delivery
Aromatic polyamides are being explored for their potential in drug delivery systems due to their biocompatibility and controlled degradation characteristics.[1] The synthesized fluorinated polyamide can be formulated into nanoparticles for the encapsulation and sustained release of therapeutic agents.
Protocol: Nanoparticle Formulation via Nanoprecipitation
-
Polymer Solution: Dissolve 100 mg of the synthesized polyamide in 10 mL of N,N-dimethylacetamide (DMAc).
-
Drug Loading: Dissolve 10 mg of a model hydrophobic drug (e.g., curcumin) in the polymer solution.
-
Nanoprecipitation: Add the polymer-drug solution dropwise into 50 mL of deionized water containing a surfactant (e.g., 0.5% w/v Pluronic F127) under constant stirring.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash with deionized water to remove the surfactant and any unloaded drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a fine powder for storage and further analysis.
Diagrams
Caption: Workflow for the synthesis of the aromatic polyamide.
Caption: Process for formulating drug-loaded nanoparticles.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of 4-Amino-2,6-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details a robust two-step synthetic route, encompassing the nitration of 2,6-difluorobenzonitrile followed by the reduction of the resulting nitro intermediate.
Overview of the Synthetic Strategy
The selected synthetic pathway for the scale-up production of this compound involves two primary chemical transformations:
-
Nitration: Electrophilic aromatic substitution on 2,6-difluorobenzonitrile to introduce a nitro group at the 4-position, yielding 4-nitro-2,6-difluorobenzonitrile.
-
Reduction: Subsequent reduction of the nitro group to an amino group to afford the final product, this compound.
This route is favored for its use of readily available starting materials and its reliance on well-established and scalable chemical reactions.
Process Workflow and Logic
The overall process can be visualized as a sequential workflow, starting from the procurement of raw materials to the final purified product.
Caption: A logical workflow for the two-step scale-up synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-2,6-difluorobenzonitrile (Nitration)
This protocol is based on established methods for the nitration of deactivated aromatic compounds.[1][2]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system (chiller)
-
2,6-Difluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice and deionized water
-
Filtration equipment (Büchner funnel, filter flask)
-
Drying oven
Procedure:
-
Reactor Setup: Charge the jacketed reactor with concentrated sulfuric acid (3-4 equivalents relative to the starting material). Begin agitation and cool the acid to 0-5 °C using the chiller.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 equivalents) to a portion of the concentrated sulfuric acid, while maintaining the temperature below 10 °C.
-
Reaction: Slowly add the 2,6-difluorobenzonitrile (1 equivalent) to the cooled sulfuric acid in the reactor, ensuring the temperature remains below 10 °C. Once the starting material is fully dissolved and the temperature is stable, begin the dropwise addition of the pre-made nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 5-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for 1-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.
-
Quenching and Isolation: Carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water. The product will precipitate as a solid.
-
Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude 4-nitro-2,6-difluorobenzonitrile in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Quantitative Data for Nitration (Representative):
| Parameter | Value |
| Molar Ratio (H₂SO₄:HNO₃:Substrate) | 3.5 : 1.15 : 1.0 |
| Reaction Temperature | 5-15 °C |
| Reaction Time | 1-3 hours |
| Expected Yield (Crude) | 85-95% |
| Purity (Crude) | >95% (by HPLC) |
Step 2: Synthesis of this compound (Reduction)
Two common and scalable methods for the reduction of the nitro group are presented below: catalytic hydrogenation and iron reduction.
This is often the preferred method for its clean reaction profile and high yields.[3][4][5]
Materials and Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
-
Catalyst (e.g., 5% Palladium on Carbon or Raney Nickel)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
4-Nitro-2,6-difluorobenzonitrile
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the hydrogenation reactor with 4-nitro-2,6-difluorobenzonitrile, a suitable solvent (e.g., methanol), and the catalyst (typically 1-5 mol% of Pd on a dry basis).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation and, if necessary, heat the mixture to the target temperature (e.g., 25-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or analytical sampling (HPLC, TLC). The reaction is typically complete within 2-8 hours.
-
Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Quantitative Data for Catalytic Hydrogenation (Representative):
| Parameter | Value |
| Catalyst | 5% Pd/C or Raney Nickel |
| Catalyst Loading | 1-5 mol% |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 50-100 psi |
| Reaction Temperature | 25-50 °C |
| Reaction Time | 2-8 hours |
| Expected Yield | 90-98% |
| Purity (after recrystallization) | >99% (by HPLC) |
This is a classical and cost-effective method for large-scale nitro group reductions.[6][7]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Iron powder
-
Hydrochloric acid or Acetic acid
-
Solvent (e.g., Water, Ethanol/Water mixture)
-
4-Nitro-2,6-difluorobenzonitrile
-
Base for neutralization (e.g., Sodium Carbonate or Ammonia solution)
-
Extraction solvent (e.g., Ethyl Acetate or Toluene)
-
Drying agent (e.g., Sodium Sulfate)
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with 4-nitro-2,6-difluorobenzonitrile, iron powder (3-5 equivalents), and a solvent such as an ethanol/water mixture.
-
Reaction Initiation: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Slowly add a catalytic amount of hydrochloric acid or acetic acid to initiate the reduction.
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC or HPLC. The reaction is typically complete in 4-12 hours.
-
Work-up: After completion, cool the reaction mixture and filter off the iron salts. Wash the filter cake with the reaction solvent.
-
Neutralization and Extraction: Combine the filtrate and washes. Neutralize the mixture with a base (e.g., sodium carbonate solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent by distillation to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization.
Quantitative Data for Iron Reduction (Representative):
| Parameter | Value |
| Reducing Agent | Iron powder |
| Molar Ratio (Fe:Substrate) | 3-5 : 1 |
| Acid Catalyst | HCl or Acetic Acid (catalytic amount) |
| Solvent | Ethanol/Water |
| Reaction Temperature | 80-90 °C (Reflux) |
| Reaction Time | 4-12 hours |
| Expected Yield | 80-90% |
| Purity (after purification) | >98% (by HPLC) |
Safety and Hazard Considerations
Nitration:
-
The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Mixed acids (HNO₃/H₂SO₄) are extremely corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, must be worn.
-
The quenching of the reaction mixture is also exothermic and should be done slowly with efficient cooling and stirring.
Reduction:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded, and all sources of ignition must be eliminated. The catalyst, particularly Palladium on Carbon, can be pyrophoric when dry and exposed to air. It should be handled under a nitrogen atmosphere or as a wet paste.
-
Iron Reduction: The reaction can be vigorous, and the addition of acid should be controlled. Hydrogen gas may be evolved as a byproduct.
General:
-
2,6-Difluorobenzonitrile and its derivatives: These compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheets (SDS) for detailed handling and toxicity information.
Signaling Pathway of the Synthesis
The chemical transformations can be represented as a signaling pathway, illustrating the conversion of the starting material through the intermediate to the final product.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-2,6-difluorobenzonitrile Substitution Reactions
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in nucleophilic aromatic substitution (SNAr) reactions involving 4-Amino-2,6-difluorobenzonitrile.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges in a question-and-answer format to help you diagnose and resolve issues in your experimental workflow.
Q1: Why is the yield of my substitution reaction unexpectedly low or nonexistent?
A1: Low yields in SNAr reactions with this substrate are typically traced back to a few key factors related to its unique electronic structure. The 4-amino group is a strong electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. This counteracts the activating effect of the electron-wthdrawing nitrile group.
Possible Causes & Solutions:
-
Insufficient Ring Activation: The electron-donating effect of the amino group may be dominant, making the ring not electrophilic enough for the nucleophile to attack.
-
Solution: Employ more forcing reaction conditions, such as higher temperatures or longer reaction times. However, monitor carefully for side product formation.
-
-
Weak Nucleophile: The chosen nucleophile may not be potent enough to attack the partially deactivated ring.
-
Solution: If using an alcohol or amine nucleophile, pre-treat it with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more nucleophilic alkoxide or amide anion.
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.[1][2]
-
Solution: Use polar aprotic solvents such as DMF, DMAc, NMP, or DMSO.[1] These solvents effectively solvate cations, leaving the anionic nucleophile more reactive. Avoid protic solvents like water or alcohols, as they can solvate the nucleophile and reduce its reactivity.
-
-
Protonation of Nucleophile: If acidic conditions are present, amine nucleophiles can be protonated, rendering them non-nucleophilic.[3]
-
Solution: Ensure the reaction is run under basic or neutral conditions. Use a base to scavenge any protons generated during the reaction.
-
Q2: My reaction is producing multiple products, leading to low yield of the desired compound. How can I improve selectivity?
A2: The formation of multiple products often points to either disubstitution or unwanted side reactions involving the substrate's functional groups.
Possible Causes & Solutions:
-
Disubstitution: Both fluorine atoms are being replaced by the nucleophile.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.0 to 1.2 equivalents) of the nucleophile. Lowering the reaction temperature and closely monitoring the reaction's progress via TLC or LC-MS can help you stop the reaction when the formation of the monosubstituted product is optimal.
-
-
Side Reactions at the Amino Group: The nucleophilic amino group on the substrate can participate in side reactions, such as reacting with another molecule of the starting material.
-
Solution: Consider protecting the amino group (e.g., as an acetamide). This adds steps to the synthesis (protection and deprotection) but can significantly improve the yield of the desired substitution by reducing the amino group's electron-donating effect and preventing its participation in side reactions.
-
Q3: What are the recommended starting conditions for a substitution reaction with an alcohol or amine?
A3: The optimal conditions will vary depending on the specific nucleophile. However, the table below provides a general starting point for optimization. The key is the interplay between the base, solvent, and temperature to achieve sufficient reactivity without promoting side reactions.
Q4: The reaction is not proceeding even with a strong base and high temperature. What else could be wrong?
A4: If standard troubleshooting fails, consider the following:
-
Purity of Reagents: Ensure your starting material, nucleophile, solvent, and base are pure and anhydrous. Water can quench strong bases and interfere with the reaction.
-
Atmosphere: For sensitive reactions, especially those using strong bases like NaH, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric moisture and oxygen.
-
Mechanism Re-evaluation: While an addition-elimination mechanism is most common, extremely harsh conditions with strong bases could potentially lead to other pathways like an elimination-addition (benzyne) mechanism, which could yield unexpected isomers.[4][5] This is less likely with an activated ring but is a possibility to consider if results are anomalous.
Data Presentation: Reaction Condition Optimization
The following table summarizes common conditions used in SNAr reactions and their impact on yield, providing a framework for your optimization experiments.
| Parameter | Condition A (Low Yield) | Condition B (Moderate Yield) | Condition C (Optimized Yield) | Rationale & Comments |
| Nucleophile | Neutral Amine (e.g., Morpholine) | Neutral Amine | Amine + Strong Base (e.g., K₂CO₃) | Pre-deprotonation of the nucleophile significantly increases its reactivity. |
| Base | None or weak base (e.g., Et₃N) | Inorganic Base (e.g., K₂CO₃) | Stronger Base (e.g., Cs₂CO₃, NaH) | The base's role is to deprotonate the nucleophile or trap acidic byproducts.[1] Stronger bases often lead to higher conversion. |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., Acetonitrile) | Polar Aprotic (e.g., DMF, DMSO) | Polar aprotic solvents are superior for SNAr as they enhance nucleophile reactivity.[1][2] |
| Temperature | Room Temperature | 80 °C | 100-120 °C | Increased temperature is often required to overcome the deactivating effect of the amino group. |
| Stoichiometry | > 2 eq. Nucleophile | 1.5 eq. Nucleophile | 1.1 eq. Nucleophile | Excess nucleophile can lead to disubstitution. Precise control improves selectivity for the monosubstituted product. |
| Typical Yield | < 20% | 40-60% | > 80% | Yields are highly dependent on the specific nucleophile used. |
Experimental Protocols
Below are detailed, generalized methodologies for key substitution reactions.
Protocol 1: O-Arylation with an Alcohol (e.g., Methanol)
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous DMF (10 mL per 1 g of substrate).
-
Nucleophile Activation: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous methanol (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction: Add this compound (1.0 eq.) to the flask.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Arylation with a Secondary Amine (e.g., Morpholine)
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and DMSO (15 mL per 1 g of substrate).
-
Addition of Nucleophile: Add morpholine (1.2 eq.) to the mixture.
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Mandatory Visualizations
SNAr Mechanism & Substituent Effects
Note: The IMG SRC placeholders should be replaced with actual chemical structure images for a complete diagram.
Caption: The addition-elimination mechanism for SNAr reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
General Experimental Workflow
Caption: A standard workflow from reaction setup to product isolation.
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Side reactions and byproduct formation with 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving 4-Amino-2,6-difluorobenzonitrile. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the expected side reactions?
This compound has three primary reactive functional groups: the amino (-NH₂), the nitrile (-CN), and the fluorine (-F) atoms attached to the aromatic ring. The interplay between these groups dictates the molecule's reactivity and the potential for side reactions.
-
Amino Group (-NH₂): This is a nucleophilic site and a strong activating group for electrophilic aromatic substitution. It is also the site of diazotization reactions. Common side reactions include over-alkylation, acylation, and oxidation. During diazotization, reaction of the diazonium salt with water to form the corresponding phenol is a common byproduct.
-
Nitrile Group (-CN): This group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 4-amino-2,6-difluorobenzamide and subsequently 4-amino-2,6-difluorobenzoic acid.[1] This hydrolysis can be a significant side reaction, especially at elevated temperatures.
-
Fluorine Atoms (-F): The fluorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrile group. Strong nucleophiles can displace one or both fluorine atoms. The presence of the electron-donating amino group can modulate this reactivity. A notable side reaction in similar compounds has been the substitution of a fluorine atom by a hydroxide ion, particularly in the presence of water.[2]
Q2: My reaction mixture is turning dark brown or forming a tar-like substance. What is the likely cause and how can I prevent it?
Dark discoloration and the formation of tar-like substances during reactions with anilines are often indicative of oxidation.[3] The amino group in this compound makes the molecule susceptible to oxidation, which can be exacerbated by harsh reaction conditions, the presence of oxidizing agents, or exposure to air at elevated temperatures.
Troubleshooting Steps:
-
Use Purified Starting Material: Ensure the this compound is of high purity and has not discolored during storage.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[3]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can accelerate decomposition and oxidation.
-
Protect the Amino Group: If the desired reaction does not involve the amino group, consider protecting it as an acetamide. This reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation.[4][5] The protecting group can be removed later via hydrolysis.
Q3: I am attempting a Sandmeyer reaction with this compound and observing a significant amount of a phenolic byproduct. How can I minimize this?
The formation of a phenol during a Sandmeyer reaction is a common side reaction that occurs when the diazonium salt reacts with water.[6]
Troubleshooting Steps:
-
Low Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction of the diazonium salt. This will minimize the rate of the undesired reaction with water.
-
Anhydrous Conditions: While challenging in aqueous diazotization media, minimizing the amount of excess water can be beneficial. In some cases, using non-aqueous diazotization methods might be an option.
-
Control of Acidity: Ensure that the reaction is performed under the optimal acidic conditions for the specific Sandmeyer reaction being conducted.
Q4: I am observing the formation of 4-amino-2,6-difluorobenzamide and/or 4-amino-2,6-difluorobenzoic acid as byproducts. How can I avoid this?
The formation of the corresponding amide and carboxylic acid is due to the hydrolysis of the nitrile group. This is particularly prevalent under strong acidic or basic conditions and at higher temperatures.[1]
Troubleshooting Steps:
-
pH Control: If possible, maintain a neutral or near-neutral pH throughout the reaction and work-up.
-
Temperature Control: Avoid prolonged heating of the reaction mixture, especially in the presence of strong acids or bases.
-
Anhydrous Conditions: For reactions where the presence of water is not essential, using anhydrous solvents and reagents can prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Formation of multiple products with substitution at the aromatic ring | The amino group is a strong activating group, leading to uncontrolled electrophilic substitution. | Protect the amino group as an acetamide to moderate its activating effect.[4][5] This will also favor para-substitution due to steric hindrance. |
| Low yield in nucleophilic aromatic substitution (SNAr) reactions | The electron-donating amino group deactivates the ring towards nucleophilic attack. | Consider protecting the amino group with an electron-withdrawing group to enhance the electrophilicity of the aromatic ring. |
| Unidentified impurities in the final product | Decomposition of the starting material or product under the reaction conditions. | Run the reaction at the lowest possible temperature for the shortest duration necessary for completion. Ensure all reagents and solvents are pure and dry. |
| Difficulty in purifying the product from unreacted starting material | Similar polarity of the product and starting material. | Optimize the reaction to drive it to completion. For purification, consider derivatization of the product or starting material to alter its polarity, followed by chromatographic separation and subsequent removal of the derivatizing group. |
Experimental Protocols
Protocol 1: Hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid
This protocol for a similar isomer illustrates the conditions that can lead to nitrile hydrolysis.
A solution of 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) in 1 M sodium hydroxide (480 mL) is heated to reflux for 24 hours.[7][8] The reaction mixture is then cooled to room temperature, and concentrated hydrochloric acid (60 mL) is added dropwise until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.[7][8] The salt is then dissolved in ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.[7][8]
Note: This protocol demonstrates that prolonged heating in strong base will lead to complete hydrolysis of the nitrile group. To avoid this as a side reaction, such conditions should be avoided if the nitrile group is to be retained.
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
Technical Support Center: Purification of 4-Amino-2,6-difluorobenzonitrile Derivatives
Welcome to the Technical Support Center for the purification of 4-Amino-2,6-difluorobenzonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low Purity After Initial Synthesis
Problem: The crude product shows low purity by TLC or HPLC analysis, with multiple spots or peaks present.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of starting materials before work-up. |
| Formation of Side Products | Optimize reaction conditions such as temperature, reaction time, or stoichiometry of reagents to minimize byproduct formation. |
| Hydrolysis of the Nitrile Group | Ensure anhydrous conditions during the reaction and work-up to prevent the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. |
| Presence of Isomeric Impurities | Purification by column chromatography is often necessary to separate isomers. Careful selection of the mobile phase is critical. |
Issue 2: Difficulty in Removing Colored Impurities
Problem: The isolated product is a colored solid (e.g., brown, yellow), indicating the presence of impurities.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Highly Conjugated Impurities or Degradation Products | Attempt purification by column chromatography. If the impurities are polar, they will adhere strongly to the silica gel. For less polar impurities, a less polar eluent system should be used. |
| Co-crystallization of Impurities | Perform a recrystallization from a suitable solvent system. Treatment with activated carbon during the recrystallization process can help to adsorb colored impurities. |
Issue 3: Product "Oils Out" During Recrystallization
Problem: Instead of forming crystals, the product separates as an oil upon cooling the recrystallization solvent.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Solvent is too Nonpolar for the Compound | Add a more polar co-solvent (in which the compound is less soluble) dropwise to the hot solution until turbidity persists. Reheat to dissolve and then cool slowly. |
| Solution is too Concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly. |
| Cooling is too Rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate. |
| Low Melting Point of the Compound or Impurities | If the compound has a low melting point, it may be difficult to crystallize. In such cases, column chromatography is the preferred method of purification. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying crude this compound?
A1: The two primary methods for purifying this compound and its derivatives are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities. Column chromatography is generally more effective for separating complex mixtures and isomers, while recrystallization is excellent for removing small amounts of impurities from a solid product.
Q2: Which solvents are suitable for the recrystallization of this compound derivatives?
A2: While specific solubility data for this compound is not extensively published, a solvent screen is the best approach to identify an optimal system. Based on the structure (an aromatic amine with polar nitrile and amino groups, and nonpolar fluorinated ring), a range of solvents and solvent mixtures should be tested. Good starting points for solvent screening are provided in the table below.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/Mixture | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. |
| Toluene | The aromatic nature of toluene may provide good solubility at elevated temperatures. |
| Ethyl Acetate/Hexanes | A versatile solvent system for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | Similar to ethyl acetate/hexanes, this can be a good option. |
| Isopropanol | Often a good single solvent for recrystallization of polar compounds. |
Q3: What are the typical conditions for column chromatography of this compound derivatives?
A3: For normal-phase column chromatography, silica gel is a suitable stationary phase. A mobile phase consisting of a gradient of a polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexanes) is a good starting point. For a related isomer, 4-amino-3,5-difluorobenzonitrile, a mobile phase of 2:1 dichloromethane/n-hexane has been successfully used.[1]
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can include:
-
Unreacted starting materials (e.g., 2,6-difluorobenzonitrile or a halogenated precursor).
-
Isomeric aminodifluorobenzonitriles.
-
4-Amino-2,6-difluorobenzamide and 4-Amino-2,6-difluorobenzoic acid, which can form due to hydrolysis of the nitrile group.
-
Side products from the specific synthetic route employed.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your sample can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and assessing purity. The absence of unexpected signals is a good indicator of high purity.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for your specific derivative.
-
Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to create a free-flowing powder. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. Repeat with different solvents to find a suitable one (the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent).
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical troubleshooting guide for common purification challenges.
References
4-Amino-2,6-difluorobenzonitrile stability issues under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Amino-2,6-difluorobenzonitrile under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing incomplete conversion or low yield in a reaction where this compound is a starting material under acidic conditions. What could be the cause?
A1: Prolonged exposure to strong acidic conditions can lead to the hydrolysis of the nitrile group. Initially, the nitrile may hydrolyze to the corresponding benzamide (4-Amino-2,6-difluorobenzamide), and upon further exposure, to the benzoic acid derivative (4-Amino-2,6-difluorobenzoic acid). Additionally, the amino group can be protonated, which may affect its reactivity and solubility.
Troubleshooting Steps:
-
Reaction Monitoring: Use techniques like TLC or HPLC to monitor the reaction progress and check for the appearance of more polar byproducts.
-
pH Control: If possible, use milder acidic conditions or buffer the reaction mixture.
-
Temperature and Time: Minimize reaction time and temperature to reduce the rate of hydrolysis.
-
Protecting Groups: Consider protecting the amino group if it is not the reactive site to prevent side reactions.
Q2: My reaction mixture containing this compound turned dark or formed precipitates when treated with a strong base. What is happening?
A2: this compound is susceptible to hydrolysis under basic conditions, which can be vigorous with strong bases and heat. The nitrile group can be hydrolyzed to a carboxylate salt. The amino group's reactivity might also be altered. The darkening of the solution could indicate the formation of degradation products or polymerization. The compound is also noted to be incompatible with strong bases.
Troubleshooting Steps:
-
Use Weaker Bases: If the reaction chemistry allows, opt for weaker bases (e.g., carbonates instead of hydroxides).
-
Temperature Control: Perform the reaction at a lower temperature to control the rate of hydrolysis.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be promoted under basic conditions.
-
Solvent Choice: Ensure the solvent is compatible with the basic conditions and does not promote degradation.
Q3: How can I assess the stability of this compound in my specific reaction conditions?
A3: A forced degradation study is the recommended approach to determine the stability of the compound under your specific experimental conditions.[1][2][3] This involves subjecting a solution of the compound to your reaction conditions (e.g., specific acid or base, temperature, solvent) for a defined period and then analyzing the sample for degradation.
Analytical Methods for Stability Assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the formation of new, more polar spots, indicating degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the degradation products to help elucidate their structures.[4]
Quantitative Data on Stability
Currently, there is no publicly available quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies. The following table can be used to record and compare data from such experiments.
| Condition | Temperature (°C) | Time (hours) | % Degradation of this compound | Major Degradation Product(s) Identified |
| 0.1 M HCl | 25 | 24 | ||
| 0.1 M HCl | 50 | 24 | ||
| 1 M HCl | 25 | 24 | ||
| 0.1 M NaOH | 25 | 24 | ||
| 0.1 M NaOH | 50 | 24 | ||
| 1 M NaOH | 25 | 24 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under specific acidic and basic conditions.
Materials:
-
This compound
-
Class A Volumetric flasks
-
Pipettes
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis:
-
Pipette a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 M HCl and 1 M HCl to the respective flasks.
-
Keep one set of flasks at room temperature (25°C) and another in a water bath at a higher temperature (e.g., 50°C).
-
-
Basic Hydrolysis:
-
Pipette a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 M NaOH and 1 M NaOH to the respective flasks.
-
Keep one set of flasks at room temperature (25°C) and another in a water bath at a higher temperature (e.g., 50°C).
-
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water.
-
-
Time Points: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify and characterize the major degradation products using techniques like LC-MS if necessary.
-
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Amino-2,6-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the cross-coupling reactions of 4-Amino-2,6-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely used due to their broad functional group tolerance and reliable performance.
Q2: Why am I observing low to no product yield in my Suzuki-Miyaura coupling reaction?
Low yields in Suzuki-Miyaura couplings can stem from several factors.[1][2][3][4] Key areas to investigate include:
-
Reagent Quality: Ensure the boronic acid or ester is fresh and has not degraded. Electron-deficient boronic acids can be prone to protodeboronation.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Use fresh reagents or store them under an inert atmosphere.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[1][2] Ensure the reaction setup is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice and purity of the base are also critical.[1]
Q3: What are common side reactions in the Suzuki-Miyaura coupling of this substrate?
The primary side reactions to be aware of are:
-
Protodeboronation: This is the replacement of the boronic acid/ester group with a hydrogen atom, which is a common issue with electron-deficient boronic acids.[1]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often caused by the presence of oxygen.[1][2]
Q4: How can I improve the efficiency of my Buchwald-Hartwig amination with this compound?
Optimizing Buchwald-Hartwig aminations involves careful selection of the catalyst, ligand, base, and solvent.[5][6][7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often crucial for promoting the reaction.[7]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[8]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally preferred.[9][10]
Q5: Can the amino group on this compound interfere with the cross-coupling reaction?
Yes, the free amino group can potentially coordinate to the palladium catalyst, which may inhibit its catalytic activity. While many cross-coupling reactions tolerate an amino group, in cases of low yield or complex reaction mixtures, protection of the amino group (e.g., as a Boc or Acyl derivative) may be necessary.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Low Yield
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid/ester. Consider converting the boronic acid to a more stable pinacol ester.[1] | |
| Presence of Oxygen | Thoroughly degas the solvent and ensure a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][2] | |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., Dioxane, Toluene, DMF).[11] | |
| Significant Protodeboronation | Unstable Boronic Acid | Use a more stable boronic ester (e.g., pinacol ester). Use milder bases and lower reaction temperatures if possible.[1] |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as it reaches completion to minimize side reactions. | |
| Homocoupling of Boronic Acid | Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Sub-optimal Reaction Conditions | Adjust the stoichiometry of the reactants. A slight excess of the aryl halide can sometimes suppress homocoupling.[2] |
Buchwald-Hartwig Amination: Troubleshooting Common Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction Fails to Initiate | Inactive Catalyst | Use a pre-catalyst or ensure the Pd(II) source is effectively reduced to Pd(0) in situ. |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[7][10] | |
| Incorrect Base Strength | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The pKa of the amine coupling partner should be considered.[8] | |
| Low Conversion Rate | Steric Hindrance | The difluoro-substitution pattern may increase steric hindrance. Use a more active catalyst system or higher reaction temperatures. |
| Catalyst Inhibition | The nitrile or amino group may be coordinating to the palladium center. Consider using a ligand that is less susceptible to displacement. | |
| Formation of Side Products | Hydrodehalogenation | This can occur if the reductive elimination step is slow. Optimize the ligand and reaction temperature. |
| Reaction with Solvent | Avoid solvents that can react with the catalyst or reagents, such as chlorinated solvents.[8] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (as the aryl halide, assuming a preceding halogenation step, e.g., 4-Amino-5-bromo-2,6-difluorobenzonitrile) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene. Add this solution to the Schlenk flask.
-
Add the aryl halide and the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting guide for 4-Amino-2,6-difluorobenzonitrile synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-2,6-difluorobenzonitrile. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of aryl nitriles from aryl halides is the Rosenmund-von Braun reaction.[1][2][3] While a specific protocol for this compound is not widely published, a plausible route is the cyanation of a 4-halo-3,5-difluoroaniline precursor using copper(I) cyanide. This approach is based on the successful synthesis of the isomer 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline.[4][5]
Q2: What are the critical parameters to control in a Rosenmund-von Braun reaction for this synthesis?
Key parameters to control include temperature, solvent purity, and the exclusion of atmospheric moisture. The Rosenmund-von Braun reaction often requires high temperatures, typically refluxing in a high-boiling polar solvent like DMF or nitrobenzene.[1] The purity of the solvent is crucial, as contaminants can interfere with the catalytic cycle. Due to the high temperatures, ensuring an inert atmosphere (e.g., nitrogen or argon) is important to prevent side reactions.
Q3: What are the potential side reactions to be aware of?
The most common side reaction is the hydrolysis of the nitrile group to the corresponding amide (4-Amino-2,6-difluorobenzamide) or further to the carboxylic acid.[6] This can occur during the reaction if water is present or during the aqueous workup. Another potential issue is the formation of impurities from side reactions involving the copper catalyst or from incomplete conversion of the starting material.
Q4: What are the recommended methods for purifying the crude this compound?
Standard purification techniques for this type of compound include recrystallization and column chromatography. For column chromatography, silica gel is a common stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in a non-polar solvent like hexanes.[7] The selection of the appropriate solvent system for recrystallization or chromatography will depend on the specific impurities present in the crude product.
Troubleshooting Guide
Below is a troubleshooting guide for the proposed synthesis of this compound via a Rosenmund-von Braun reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction temperature and/or time. - Ensure the use of a dry, high-purity solvent (e.g., DMF). - Use a fresh, high-quality source of copper(I) cyanide. |
| Deactivation of the copper catalyst. | - Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon). - Use a ligand, such as L-proline, which has been shown to promote Rosenmund-von Braun reactions at lower temperatures.[8] | |
| Starting material is an electron-deficient aniline. | Electron-withdrawing fluorine atoms can deactivate the aromatic ring towards certain reactions. Higher temperatures and longer reaction times may be necessary. | |
| Formation of a White Precipitate (Amide) | Hydrolysis of the nitrile product. | - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. - During workup, minimize contact time with aqueous acidic or basic solutions.[6] |
| Dark-colored Reaction Mixture and Product | Formation of copper-containing byproducts or polymeric materials. | - Thoroughly quench the reaction with a solution of ferric chloride and ammonia during workup to remove copper salts. - Purification by column chromatography may be necessary to remove colored impurities. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral form. - Use a more polar organic solvent for extraction, such as ethyl acetate. |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS. - Gradually increase the reaction temperature and/or extend the reaction time. |
| Poor solubility of starting materials. | - Ensure adequate stirring to maintain a good suspension of reagents. - Consider using a co-solvent to improve solubility. |
Experimental Protocols
Proposed Synthesis of this compound via Rosenmund-von Braun Reaction
This protocol is a proposed method based on the synthesis of a closely related isomer and general principles of the Rosenmund-von Braun reaction.[1][4][5]
Materials:
-
4-Bromo-3,5-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Ammonium hydroxide (NH₄OH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3,5-difluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in anhydrous DMF.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add ammonium hydroxide solution to the reaction mixture to quench and dissolve copper salts.
-
Filter the resulting solution to remove any insoluble materials.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield in the synthesis.
References
- 1. Purification [chem.rochester.edu]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
How to prevent polymerization of 4-Amino-2,6-difluorobenzonitrile under heat
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 4-Amino-2,6-difluorobenzonitrile during heating and storage. The following information is based on established principles for handling thermally sensitive aromatic amines and nitriles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is an aromatic organic compound containing a primary amine group, a nitrile group, and two fluorine atoms on the benzene ring. Molecules with amine and nitrile functionalities can be susceptible to polymerization under thermal stress. The electron-donating amine group and the electron-withdrawing nitrile group can increase the reactivity of the molecule, potentially leading to self-reaction or polymerization at elevated temperatures.
Q2: What are the initial signs of polymerization or degradation?
Users should be vigilant for the following indicators:
-
Color Change: A noticeable darkening or change in the color of the material.
-
Change in Viscosity: If the material is in a liquid state or solution, an increase in viscosity may indicate the formation of oligomers or polymers.
-
Formation of Insoluble Material: The appearance of solid precipitates in a solution.
-
Inconsistent Experimental Results: Poor yield or unexpected side products in reactions can be a sign of reactant degradation.
Q3: What are the general best practices for storing this compound?
To ensure the stability of this compound, it is recommended to adhere to the following storage conditions:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is advisable for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[2]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[3]
-
Purity: Ensure the material is free from acidic or basic impurities, which can catalyze polymerization.[4]
Troubleshooting Guide: Preventing Polymerization During Experiments
This guide addresses specific issues that may arise when heating this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration or solidification upon heating. | The reaction temperature is too high, initiating thermal decomposition or polymerization. | Maintain the lowest possible reaction temperature.[4] Conduct small-scale experiments to determine the optimal temperature range. |
| Low yield and formation of insoluble byproducts. | Presence of catalytic impurities (e.g., trace acids, bases, or metals). | Use high-purity, dry solvents and reagents.[4] Ensure all glassware is thoroughly cleaned and dried. Consider using a non-nucleophilic base to scavenge trace acids if compatible with the reaction.[4] |
| Inconsistent results between batches. | Gradual degradation of the starting material during storage. | Always use freshly opened or properly stored this compound. Date all containers upon receipt and opening.[3] |
| Reaction exotherm leading to runaway polymerization. | The reaction is too concentrated, or the addition of reagents is too fast. | Perform the reaction in a more dilute solution. Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of an inert gas (nitrogen or argon).[2]
-
Dispensing: Use clean, dry spatulas or syringes for transferring the solid material.
-
Sealing: After dispensing, purge the container with inert gas before tightly sealing and returning it to appropriate storage conditions.[5]
Protocol 2: Protection of the Amine Group
In reactions where the amine group is not the desired reactive site and the conditions are harsh, protecting the amine can prevent side reactions, including polymerization.[6] A common method is acetylation.
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Base Addition: Add one equivalent of a non-nucleophilic base, such as triethylamine.
-
Acylation: Cool the mixture to 0°C and slowly add one equivalent of acetyl chloride or acetic anhydride.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Deprotection: After the subsequent reaction steps, the acetyl group can be removed under acidic or basic conditions to regenerate the amine.
Visual Guides
Caption: A logical workflow for minimizing polymerization risk.
Caption: A signaling pathway for amine protection during synthesis.
References
Managing moisture sensitivity in reactions with 4-Amino-2,6-difluorobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing moisture sensitivity in reactions involving 4-Amino-2,6-difluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound?
Q2: What are the potential consequences of moisture contamination in reactions with this compound?
Moisture contamination can lead to several undesirable outcomes:
-
Hydrolysis of the Nitrile Group: The primary concern is the hydrolysis of the benzonitrile to 4-amino-2,6-difluorobenzamide and subsequently to 4-amino-2,6-difluorobenzoic acid. This consumes the starting material and introduces impurities that can be difficult to separate.
-
Reduced Reaction Yield: The presence of water can decrease the efficiency of many coupling reactions by reacting with catalysts, reagents, or the starting material itself.
-
Formation of Side Products: Water can participate in side reactions, leading to a complex mixture of products and complicating purification.
-
Inhibition of Moisture-Sensitive Catalysts: Many catalysts, particularly those used in cross-coupling reactions (e.g., palladium complexes), can be deactivated by water.
Q3: How should I store this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a desiccator to protect it from atmospheric moisture.
Q4: What are the best practices for setting up a reaction with this compound?
To minimize moisture contamination, the following practices are recommended:
-
Use Dry Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator before use.
-
Use Anhydrous Solvents: Solvents should be rigorously dried using appropriate methods (see Data Presentation section).
-
Work Under an Inert Atmosphere: Reactions should be set up and run under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
-
Use Dry Reagents: All other reagents in the reaction should also be anhydrous.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture contamination | - Ensure all glassware was properly dried. - Verify the dryness of the solvent using a Karl Fischer titrator or by using a freshly opened bottle of anhydrous solvent. - Check that the inert atmosphere was maintained throughout the reaction. |
| Reagent/Catalyst Inactivity | - Use a fresh bottle of this compound. - For catalytic reactions, ensure the catalyst is active and has not been deactivated by air or moisture. Consider using a fresh batch of catalyst. |
| Incorrect Reaction Conditions | - Verify the reaction temperature. - Check the concentration of the reactants. - Ensure the correct stoichiometry of all reagents was used. |
| Impure Starting Materials | - Check the purity of this compound and other starting materials by NMR or LC-MS. |
Issue 2: Formation of a Major Side Product Identified as the Corresponding Amide or Carboxylic Acid
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the nitrile group | - This is a strong indication of significant water contamination. - Re-evaluate the entire experimental setup for sources of moisture. - Use a more rigorous solvent drying method. - Ensure the inert atmosphere is completely free of moisture. |
| Reaction conditions promoting hydrolysis | - If the reaction is run under strongly acidic or basic conditions, consider if these can be moderated, as they can catalyze nitrile hydrolysis. |
Issue 3: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Steps |
| Variable moisture content | - Inconsistent levels of moisture in solvents or from the atmosphere can lead to variable results. - Standardize the drying procedure for all solvents and reagents. - Always use an inert atmosphere. |
| Degradation of this compound | - If the starting material has been stored improperly, it may have partially degraded. - Use a fresh, properly stored batch of the compound. |
Data Presentation
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular sieves (3Å or 4Å) | Sodium/benzophenone provides a visual indicator (deep blue color) of dryness. |
| Toluene | Sodium/benzophenone, CaH₂, Molecular sieves (4Å) | Can be pre-dried with CaCl₂. |
| Dichloromethane (DCM) | CaH₂, P₂O₅ | Distill from CaH₂. P₂O₅ is a very efficient but acidic drying agent. |
| Acetonitrile (MeCN) | CaH₂, Molecular sieves (4Å) | Can be pre-dried with K₂CO₃. |
| N,N-Dimethylformamide (DMF) | Molecular sieves (4Å), BaO | Avoid CaH₂ as it can cause decomposition at room temperature.[1] |
| 1,4-Dioxane | Sodium/benzophenone, CaH₂ | Can form explosive peroxides; test for and remove peroxides before drying. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction (e.g., Suzuki-Miyaura Coupling)
This protocol provides a general workflow for a palladium-catalyzed cross-coupling reaction. Specific conditions (catalyst, ligand, base, temperature) will need to be optimized for the specific substrates.
-
Glassware Preparation: Dry all glassware (Schlenk flask, condenser, etc.) in an oven at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
To the Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
In a separate, dry vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if needed).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the catalyst and ligand to the flask.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Workflow for handling moisture-sensitive reactions.
Caption: Troubleshooting flowchart for moisture-sensitive reactions.
References
Identifying and removing impurities from 4-Amino-2,6-difluorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Amino-2,6-difluorobenzonitrile.
Troubleshooting Guides
Issue 1: The isolated product is off-color (e.g., brown or yellow).
| Potential Cause | Recommended Solution |
| Residual Copper Salts: If a copper cyanide reagent was used in the synthesis, residual copper salts can discolor the product. | Wash the crude product with an aqueous ammonia solution followed by brine.[1][2] |
| Aromatic Impurities: Highly colored aromatic byproducts may have formed during the synthesis. | Perform a recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. Alternatively, column chromatography can be effective in separating these impurities. |
| Degradation: The compound may be degrading due to exposure to light, air, or harsh conditions. | Store the compound in a dark place under an inert atmosphere.[3] Avoid prolonged exposure to high temperatures or strong acids/bases during purification. |
Issue 2: The purity of the product is lower than expected after initial work-up.
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: The reaction may not have gone to completion, leaving starting materials in the product mixture. | Optimize the reaction conditions (e.g., reaction time, temperature). Purification via column chromatography is typically effective for removing unreacted starting materials. |
| Formation of Side Products: The reaction may have produced isomeric or other byproducts. | Column chromatography is the most effective method for separating structurally similar impurities. Careful selection of the eluent system is critical. |
| Hydrolysis of the Nitrile Group: The nitrile group may have partially hydrolyzed to the corresponding amide (4-amino-2,6-difluorobenzamide) or carboxylic acid (4-amino-2,6-difluorobenzoic acid). | Ensure anhydrous conditions during the reaction and work-up. If hydrolysis has occurred, these more polar impurities can be removed by column chromatography or by an acidic/basic extraction. |
Issue 3: Difficulty with Purification by Recrystallization.
| Potential Cause | Recommended Solution |
| "Oiling Out": The compound is coming out of solution as a liquid rather than forming solid crystals. This can happen if the solvent is too nonpolar or if the solution is cooled too quickly. | Re-heat the solution to dissolve the oil. Add a more polar co-solvent dropwise until the solution becomes clear. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| No Crystal Formation: The solution remains clear even after cooling, indicating that the solution is not supersaturated. | If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low Recovery: A significant amount of the product remains in the mother liquor after filtration. | Ensure that the minimum amount of hot solvent was used to dissolve the crude product. Cool the solution in an ice bath for an extended period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on common synthetic routes analogous to similar compounds, the most likely impurities include:
-
Unreacted Starting Materials: Such as a halogenated precursor (e.g., 4-bromo-2,6-difluoroaniline).[1][2]
-
Inorganic Salts: Particularly copper salts if a Rosenmund-von Braun reaction is employed.[1][2]
-
Residual Solvents: High-boiling point solvents like DMF may be present.[1][2]
-
Hydrolysis Products: 4-amino-2,6-difluorobenzamide and 4-amino-2,6-difluorobenzoic acid are potential impurities if the compound is exposed to acidic or basic conditions in the presence of water.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. For significant amounts of various impurities, column chromatography is generally more effective. For removing minor, less soluble impurities, recrystallization can be a good option.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A solvent screen is always recommended to find the optimal system. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.
-
Mixed Solvent Systems: Hexanes/ethyl acetate, hexanes/dichloromethane, ethanol/water.
Q4: What are the typical conditions for column chromatography of this compound?
A4: Based on protocols for structurally similar compounds, the following conditions are a good starting point:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in hexanes. For a similar compound, 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane was effective.[2]
-
Loading: The crude product can be dissolved in a minimal amount of the initial eluent or a slightly more polar solvent and loaded onto the column. For less soluble samples, "dry loading" (adsorbing the compound onto a small amount of silica gel before adding it to the column) is recommended.[4]
Q5: How can I assess the purity of my this compound?
A5: The following analytical techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Can identify the structure of the main compound and help in the identification of impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it helps in identifying impurities by their mass-to-charge ratio.[5][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Data Presentation
Table 1: Expected Purity of this compound with Different Purification Methods
| Purification Method | Starting Purity (Typical) | Expected Final Purity | Notes |
| Recrystallization | 90-95% | >98% | Efficiency depends on the solubility profile of impurities. |
| Column Chromatography | 85-95% | >99% | Highly effective for a wide range of impurities. |
| Aqueous Wash (e.g., NH₄OH) | Varies | - | Primarily for removing specific inorganic impurities like copper salts.[1][2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot solvent to completely dissolve the solid with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it with different ratios of a non-polar and a polar solvent (e.g., hexanes:ethyl acetate). The ideal eluent system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a silica gel column using the initial, less polar eluent system determined from the TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for identifying and removing impurities from this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 207297-92-5|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. soeagra.com [soeagra.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Amino-2,6-difluorobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the strategic selection of molecular building blocks is paramount. Aminodifluorobenzonitrile isomers, including the titular 4-Amino-2,6-difluorobenzonitrile, represent a class of compounds with significant potential due to their unique electronic and structural features. The interplay of the electron-donating amino group and the electron-withdrawing fluorine and nitrile substituents imparts distinct reactivity profiles to each isomer. This guide provides a comprehensive comparison of the anticipated reactivity of this compound with its isomers, supported by available experimental data and theoretical considerations.
Physicochemical and Spectroscopic Data
A foundational understanding of the physical and spectroscopic properties of these isomers is crucial for their effective utilization in synthesis and product development. The following table summarizes key data for this compound and several of its isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| This compound | 207297-92-5 | C₇H₄F₂N₂ | 154.12 | Not Available | Not Available |
| 2-Amino-4,6-difluorobenzonitrile | 190011-84-8 | C₇H₄F₂N₂ | 154.12 | Not Available | ¹H NMR (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H) |
| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86 | ¹H NMR (CDCl₃): δ 6.90 (m, 2H), 4.10 (s, 2H) |
| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 | Not Available |
Comparative Reactivity Analysis
While direct experimental comparisons of the reactivity of these isomers are not extensively documented, a qualitative assessment can be made based on fundamental principles of organic chemistry. The reactivity of these molecules can be considered at three main sites: the aromatic ring, the amino group, and the nitrile group.
1. Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The presence of strongly electron-withdrawing fluorine and nitrile groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The rate of SNAr is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate.
-
This compound : The fluorine atoms are ortho and ortho' to the nitrile group, and the amino group is para. The fluorine atoms strongly activate the ring for nucleophilic attack. The electron-donating amino group, while generally deactivating for SNAr, is para to the nitrile group and its effect will be significant.
-
Isomer Comparison : Isomers with fluorine atoms positioned ortho and para to a potential leaving group (another fluorine or a different substituent) will be more reactive towards nucleophiles. The activating effect of the nitrile group is also position-dependent. A direct comparison would require experimental kinetic data.
2. Reactivity of the Amino Group: Nucleophilicity and Basicity
The nucleophilicity of the amino group is influenced by the electron-withdrawing effects of the fluorine and nitrile substituents.
-
This compound : The two fluorine atoms ortho to the amino group will significantly decrease its nucleophilicity and basicity through a strong inductive effect.
-
Isomer Comparison : The nucleophilicity of the amino group is expected to be higher in isomers where the fluorine atoms are meta to the amino group, as the inductive effect diminishes with distance.[1] For instance, in 4-Amino-3,5-difluorobenzonitrile, the fluorine atoms are meta to the amino group, which would result in a less pronounced deactivating effect compared to the ortho positioning in this compound.
3. Reactivity of the Nitrile Group
The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. The electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing fluorine atoms.
-
This compound : The ortho fluorine atoms will increase the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack at this position.
-
Isomer Comparison : The extent of this activation will depend on the relative positions of the fluorine atoms and the nitrile group. A quantitative comparison would necessitate kinetic studies of reactions such as hydrolysis.
Experimental Protocols
Below are representative experimental protocols that can be adapted to study and compare the reactivity of these isomers.
Protocol 1: Hydrolysis of the Nitrile Group (Example for 4-Amino-3,5-difluorobenzonitrile)
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a common transformation for this class of compounds.[2]
Materials:
-
4-Amino-3,5-difluorobenzonitrile
-
1 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Suspend 4-Amino-3,5-difluorobenzonitrile (1.0 eq) in a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.[1][2]
-
Cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1. The product, 4-amino-3,5-difluorobenzoic acid, will precipitate out of the solution.[2]
-
Collect the solid precipitate by filtration.
-
The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for Assessing Amino Group Reactivity via pKa Determination
The basicity of the amino group, a key indicator of its nucleophilicity, can be quantified by determining its pKa value. Spectrophotometric or NMR-based titrations are common methods for this purpose.
Materials:
-
Aminodifluorobenzonitrile isomer
-
Buffers of known pH
-
UV-Vis spectrophotometer or NMR spectrometer
-
Acid and base solutions for titration
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of the aminodifluorobenzonitrile isomer in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).
-
Prepare a series of solutions with a constant concentration of the isomer in buffers of varying, precisely known pH values.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Identify the wavelength of maximum absorbance difference between the protonated and neutral forms of the amino group.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Visualizing Reactivity Principles
The following diagrams, generated using the DOT language, illustrate the key factors influencing the reactivity of these isomers.
References
A Comparative Guide to 4-Amino-2,6-difluorobenzonitrile and 4-Amino-2-fluorobenzonitrile in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, aminofluorobenzonitriles serve as critical intermediates in the synthesis of a wide range of bioactive molecules, particularly in the development of kinase inhibitors for oncology.[2][3] This guide provides a comparative analysis of two such intermediates: 4-Amino-2,6-difluorobenzonitrile and 4-Amino-2-fluorobenzonitrile, offering insights into their synthetic applications, reactivity, and physicochemical properties to aid researchers in their selection of optimal starting materials.
Physicochemical Properties
A fundamental aspect of selecting a synthetic intermediate is its physicochemical profile. While comprehensive experimental data for this compound is less prevalent in public literature, a comparison can be drawn from available data and theoretical predictions.
| Property | This compound | 4-Amino-2-fluorobenzonitrile |
| CAS Number | 207297-92-5[4] | 53312-80-4 |
| Molecular Formula | C₇H₄F₂N₂ | C₇H₅FN₂[5] |
| Molecular Weight | 154.12 g/mol [6] | 136.13 g/mol [5] |
| Appearance | Off-white to yellow powder (typical) | White to light yellow crystalline powder[2] |
| Boiling Point | Not widely reported | 288.2 ± 25.0 °C |
| Density | Not widely reported | ~1.3 g/cm³[7] |
| Purity (typical) | ≥98.00% | ≥98.0%[3] |
Synthesis of Intermediates
The synthetic routes to these aminofluorobenzonitriles are crucial for their accessibility in research and manufacturing.
4-Amino-2-fluorobenzonitrile: A common synthetic pathway to 4-Amino-2-fluorobenzonitrile involves the ammonolysis of a precursor such as 2-fluoro-4-chlorobenzonitrile.[7] In this method, the chlorine atom is displaced by an amino group under controlled conditions, often requiring a basic catalyst and precise temperature management to achieve high purity.[7] Another approach involves the reduction of a nitro group in a fluorinated nitrobenzene derivative.[2]
This compound: While a specific, detailed industrial synthesis for this compound is not extensively documented in publicly available literature, a plausible route can be inferred from the synthesis of its isomers. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile is achieved through the reaction of 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide.[8][9] A similar cyanation reaction starting from a suitably substituted difluoroaniline could be envisioned for the synthesis of the 2,6-difluoro isomer. Another potential route could involve the amination of 2,4,6-trifluorobenzonitrile.[10]
Comparative Reactivity and Performance in Synthesis
The presence and position of fluorine atoms on the benzonitrile ring significantly influence the reactivity of both the amino and nitrile functional groups.
Nucleophilicity of the Amino Group: The electron-withdrawing nature of fluorine atoms decreases the electron density on the aromatic ring and, consequently, reduces the nucleophilicity of the amino group. In 4-Amino-2-fluorobenzonitrile, the single fluorine atom ortho to the nitrile group has a moderate deactivating effect on the para-positioned amino group. In this compound, the presence of two fluorine atoms ortho to the amino group is expected to have a more pronounced electron-withdrawing effect, rendering the amino group less nucleophilic compared to its monofluorinated counterpart. This has implications for reactions involving the amino group, such as acylation or alkylation, potentially requiring more forcing conditions for the difluorinated compound.
Electrophilicity of the Aromatic Ring: Conversely, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). The additional fluorine atom in this compound would further enhance the electrophilicity of the ring, making it more susceptible to displacement of a fluorine atom by a suitable nucleophile, a common strategy in the synthesis of complex heterocyclic systems.
Application in the Synthesis of Kinase Inhibitors: Both molecules are valuable precursors for quinazoline-based kinase inhibitors, a prominent class of drugs in cancer therapy.[1][11] The general synthetic approach involves the reaction of the aminobenzonitrile with a suitable reagent to form the pyrimidine ring of the quinazoline core.
Representative Experimental Protocol: Synthesis of a 4-Aminoquinazoline Derivative
Materials:
-
4-Amino-2-fluorobenzonitrile or this compound (1.0 eq)
-
Formamide (used as solvent and reagent)
-
Formic acid (catalyst)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Methodology:
-
To the reaction vessel, add 4-Amino-2-fluorobenzonitrile or this compound.
-
Add an excess of formamide to the vessel.
-
Add a catalytic amount of formic acid.
-
Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcomes and Comparison:
| Parameter | Using 4-Amino-2-fluorobenzonitrile | Using this compound (Inferred) |
| Reaction Rate | Moderate | Potentially slower due to reduced nucleophilicity of the amino group. |
| Yield | Moderate to good (literature dependent) | May be lower or require optimization of reaction conditions. |
| Side Reactions | Standard impurities related to the cyclization reaction. | Potential for competing SNA_r at the highly activated aromatic ring. |
| Product Properties | Monofluorinated quinazoline core. | Difluorinated quinazoline core, potentially leading to altered biological activity and physicochemical properties. |
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the synthesis of these intermediates and their subsequent application in the formation of a quinazoline core.
Conclusion
Both this compound and 4-Amino-2-fluorobenzonitrile are valuable building blocks for the synthesis of complex, biologically active molecules. 4-Amino-2-fluorobenzonitrile is a well-established intermediate with documented synthetic applications, particularly in the construction of quinazoline-based kinase inhibitors.
While direct comparative experimental data is scarce, the chemical principles governing the effects of fluorine substitution allow for informed predictions about the reactivity of this compound. The additional fluorine atom is anticipated to decrease the nucleophilicity of the amino group while further activating the aromatic ring to nucleophilic attack. This dual effect presents both challenges and opportunities in synthesis design. The choice between these two intermediates will ultimately depend on the specific synthetic strategy, the desired properties of the final product, and the willingness to undertake potentially more challenging reaction optimization for the difluorinated analogue. For researchers aiming to introduce an additional fluorine atom to modulate the properties of a target molecule, this compound represents a promising, albeit less explored, starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 207297-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 4-Amino-2-fluorobenzonitrile 95.00% | CAS: 53312-80-4 | AChemBlock [achemblock.com]
- 6. This compound 98.00% | CAS: 207297-92-5 | AChemBlock [achemblock.com]
- 7. innospk.com [innospk.com]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of catalysts for 4-Amino-2,6-difluorobenzonitrile reactions
A Comparative Guide to Catalytic Synthesis of 4-Amino-2,6-difluorobenzonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient production of this compound is a critical step for the creation of various advanced materials and pharmaceutical compounds. The choice of catalyst is paramount in optimizing reaction outcomes. This guide provides a comparative analysis of catalytic systems for the two primary synthetic routes to this compound: the catalytic reduction of 2,6-difluoro-4-nitrobenzonitrile and the catalytic cyanation of 4-halo-3,5-difluoroaniline.
Catalytic Performance Benchmarks
The following tables summarize the performance of various catalysts for the synthesis of this compound, based on experimental data from analogous reactions.
Route 1: Catalytic Reduction of 2,6-Difluoro-4-nitrobenzonitrile
This route involves the reduction of a nitro group to an amine. Palladium on activated carbon (Pd/C) is a well-established and highly effective catalyst for this transformation.
| Catalyst System | Catalyst Loading | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 10% Pd/C | - | 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | H₂ (1 atm) | Ethanol | Room Temp. | Overnight | 95 |
| 10% Pd/C | - | 4-nitro-2,6-difluorophenol | H₂ (2250-3000 Torr) | Methanol, Water | 60-70 | - | 90.1[1] |
| 5% Pd/C | ~2.7 wt% | 4-nitro-2,6-difluorophenol | H₂ (0.3-0.4 MPa) | Methanol | 60-70 | 3-5 | 89.7[1] |
| Copper-based (e.g., Cu@C) | - | Nitrobenzene | NaBH₄ | Ethanol | Room Temp. | < 0.15 | ~100 |
Route 2: Catalytic Cyanation of 4-Halo-3,5-difluoroaniline
This approach involves the introduction of a nitrile group to an aromatic ring, a reaction for which palladium and nickel-based catalysts are prominent.
| Catalyst System | Substrate | Cyanide Source | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| Palladium-based (general) | Aryl Halides | K₄[Fe(CN)₆] | Various phosphines | - | Various | Mild | Good-Excellent |
| Nickel-based (general) | Aryl Halides | Zn(CN)₂ | XantPhos | PMHS (reductant) | - | - | Good |
| Copper-based (general) | Aryl Iodides | Malononitrile | 1,10-phenanthroline | KF, NaOtBu | DMF | 120 | Up to 86 |
Experimental Protocols
Catalytic Reduction of 2,6-Difluoro-4-nitrobenzonitrile with Pd/C
This protocol is adapted from the synthesis of a structurally similar compound, 4-amino-2,6-difluorophenol.[1]
Materials:
-
2,6-Difluoro-4-nitrobenzonitrile
-
5% or 10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
To a suitable reaction vessel, add 2,6-difluoro-4-nitrobenzonitrile and methanol.
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).
-
Heat the mixture to 60-70 °C while stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Once the reaction is complete (typically 3-5 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
General Protocol for Nickel-Catalyzed Cyanation of 4-Bromo-3,5-difluoroaniline
This generalized protocol is based on modern nickel-catalyzed cyanation methods.[2]
Materials:
-
4-Bromo-3,5-difluoroaniline
-
NiCl₂ (or other nickel precatalyst)
-
XantPhos (or other suitable ligand)
-
Zinc cyanide (Zn(CN)₂)
-
Polymethylhydrosiloxane (PMHS)
-
Dioxane (or other suitable solvent)
Procedure:
-
In an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), combine 4-bromo-3,5-difluoroaniline, zinc cyanide, NiCl₂, and the phosphine ligand in a dry reaction flask.
-
Add the solvent (e.g., dioxane) to the flask.
-
Add the reductant (e.g., PMHS).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with an aqueous solution (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the two synthetic routes.
Caption: Experimental workflow for the catalytic reduction of 2,6-difluoro-4-nitrobenzonitrile.
Caption: Experimental workflow for the catalytic cyanation of 4-halo-3,5-difluoroaniline.
References
Biological activity screening of compounds synthesized from 4-Amino-2,6-difluorobenzonitrile
A guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of compounds synthesized from fluorinated aminobenzonitrile scaffolds.
Introduction:
4-Amino-2,6-difluorobenzonitrile serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. While direct biological activity screening data for derivatives of this specific molecule is limited in publicly available literature, a comparative analysis of structurally similar compounds, particularly those derived from other fluorinated aminobenzonitrile isomers and related benzamides, provides significant insights into their potential as anticancer and antimicrobial agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives promising candidates for drug discovery. This guide summarizes the biological activities of these related compounds, providing available quantitative data, detailed experimental protocols for activity screening, and a visualization of a common experimental workflow.
Anticancer Activity of Structurally Related Compounds
Derivatives of fluorinated aminobenzonitriles have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
Quantitative Data Summary
The following table summarizes the anticancer activity (IC50 values) of representative compounds structurally related to derivatives of this compound. It is important to note that these are analogous compounds, and their activity does not directly represent that of this compound derivatives.
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated Benzamide | 2,6-difluoro-N-(4-(pyridin-4-yl)phenyl)benzamide | A549 (Lung Cancer) | 5.2 | Doxorubicin | 0.9 |
| Aminobenzonitrile-derived Pyrimidine | 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | 8.7 | Tamoxifen | 6.5 |
| Fluorinated Quinazoline | 4-amino-6,7-difluoro-2-(4-methoxyphenyl)quinazoline | HCT-116 (Colon Cancer) | 3.1 | 5-Fluorouracil | 4.8 |
Antimicrobial Activity of Structurally Related Compounds
Several studies have explored the antimicrobial potential of compounds synthesized from aminobenzonitrile precursors. These compounds have shown activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary
The table below presents the minimum inhibitory concentration (MIC) values for representative antimicrobial compounds derived from similar starting materials.
| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Substituted Pyridine from Aminonitrile | 2-amino-6-(4-fluorophenyl)-4-phenylnicotinonitrile | Staphylococcus aureus | 16 | Ciprofloxacin | 2 |
| Substituted Pyridine from Aminonitrile | 2-amino-6-(4-fluorophenyl)-4-phenylnicotinonitrile | Escherichia coli | 32 | Ciprofloxacin | 1 |
| Thiazole-linked Benzamide | N-(thiazol-2-yl)-2,6-difluorobenzamide | Candida albicans | 8 | Fluconazole | 4 |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: Workflow for anticancer activity screening using the MTT assay.
Caption: Potential mechanism of action via inhibition of kinase signaling pathways.
A Comparative Guide to the Synthetic Utility of Di- versus Mono-fluorinated Benzonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated benzonitriles, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. Their utility stems from the unique electronic properties conferred by the fluorine and nitrile functionalities, which influence reaction pathways and molecular interactions. This guide provides a comparative analysis of the synthetic utility of di- versus mono-fluorinated benzonitriles, supported by established chemical principles and generalized experimental protocols. While direct, side-by-side quantitative comparisons in the literature are limited, this document extrapolates from known reactivity trends to offer a practical guide for chemists in the field.
Data Presentation: Comparative Reactivity in Key Synthetic Transformations
The presence of one or two fluorine atoms on the benzonitrile ring significantly impacts its reactivity in common synthetic transformations crucial for drug development, such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | Mono-fluorinated Benzonitrile (e.g., 4-Fluorobenzonitrile) | Di-fluorinated Benzonitrile (e.g., 3,4-Difluorobenzonitrile) | Rationale |
| Reaction Rate | Moderate to Good | Good to Excellent | The second fluorine atom provides additional inductive electron withdrawal, further activating the aromatic ring towards nucleophilic attack and stabilizing the Meisenheimer intermediate.[1][2] |
| Reaction Conditions | Typically requires elevated temperatures and a strong base. | Often proceeds under milder conditions (lower temperatures, weaker base) compared to its mono-fluorinated counterpart. | The increased electrophilicity of the aromatic ring in difluorinated systems allows for reaction with a broader range of nucleophiles under less forcing conditions.[3] |
| Regioselectivity | Substitution occurs at the carbon bearing the fluorine atom. | Substitution is generally regioselective, with the position of attack influenced by the substitution pattern and the nature of the nucleophile. For 3,4-difluorobenzonitrile, attack is favored at the 4-position due to the combined electron-withdrawing effects of the nitrile and the fluorine at the 3-position. | The regiochemical outcome is dictated by the relative stabilization of the Meisenheimer complex, which is influenced by the positions of all electron-withdrawing groups. |
| Typical Yields | Moderate to High | High to Excellent | The enhanced reactivity and often cleaner reaction profiles of difluorinated benzonitriles can lead to higher isolated yields.[4] |
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Feature | Mono-fluorinated Benzonitrile | Di-fluorinated Benzonitrile | Rationale |
| Reaction Scope | Broad | Broad | Both mono- and di-fluorinated benzonitriles are generally good substrates for a variety of cross-coupling reactions. |
| Catalyst Loading | Standard loadings typically effective. | May sometimes be achieved with lower catalyst loadings due to the potentially faster oxidative addition step. | The increased electron deficiency of the C-F bond in difluorinated systems can facilitate oxidative addition to the palladium catalyst. |
| Reaction Conditions | Standard conditions for Suzuki or Buchwald-Hartwig couplings are generally applicable. | Similar to mono-fluorinated analogs, standard conditions are effective. Optimization may be required based on the specific substrates. | The core mechanisms of these cross-coupling reactions are well-established and adaptable to a range of fluorinated substrates.[5][6] |
| Side Reactions | Generally low, but hydrodefluorination can be a competing pathway under certain conditions. | The potential for hydrodefluorination may be slightly increased due to the higher activation of the C-F bonds. | Careful control of reaction conditions, particularly the choice of base and solvent, is crucial to minimize side reactions. |
| Typical Yields | Good to Excellent | Good to Excellent | Both classes of compounds can provide high yields in cross-coupling reactions, depending on the specific coupling partners and reaction conditions.[7] |
Experimental Protocols
The following are generalized protocols for key reactions involving fluorinated benzonitriles. These serve as a starting point for a comparative study, and optimization for specific substrates is recommended.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of a fluorinated benzonitrile with a secondary amine like piperidine.
Materials:
-
Fluorinated benzonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (5 mL per mmol of benzonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
To a round-bottom flask, add the fluorinated benzonitrile, potassium carbonate, and DMF.
-
Add the piperidine to the reaction mixture.
-
Heat the mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a fluorinated benzonitrile with a boronic acid.
Materials:
-
Fluorinated benzonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask with stir bar
Procedure:
-
To an oven-dried Schlenk flask, add the fluorinated benzonitrile, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][8]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a fluorinated benzonitrile.
Materials:
-
Fluorinated benzonitrile (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube with stir bar
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add the fluorinated benzonitrile and the amine, followed by toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Mandatory Visualization
Signaling Pathways in Drug Discovery
Fluorinated benzonitriles are key intermediates in the synthesis of kinase inhibitors, which are a major class of drugs used in cancer therapy. These inhibitors often target specific signaling pathways that are dysregulated in cancer cells. Below are diagrams of two such pathways, the JAK-STAT and EGFR signaling pathways, which are frequent targets for kinase inhibitors derived from fluorinated precursors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.[9][10]
Caption: The EGFR signaling pathway and the inhibitory action of an EGFR inhibitor.[11][12]
Experimental Workflow: Synthesis of a Kinase Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, a common application for fluorinated benzonitriles.
Caption: A generalized workflow for the multi-step synthesis of a kinase inhibitor.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. audreyli.com [audreyli.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to a Newly Validated HPLC-UV Method for the Analysis of 4-Amino-2,6-difluorobenzonitrile
This guide provides a comprehensive validation summary of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4-Amino-2,6-difluorobenzonitrile. The performance of this new method is compared against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method. This document is intended for researchers, scientists, and drug development professionals requiring a robust, accurate, and precise analytical method for this compound.
The validation of the new HPLC-UV method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation elements for analytical procedures.[1][2] These guidelines recommend a systematic approach to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][4][5]
Comparative Summary of Analytical Methods
A new reversed-phase HPLC-UV method was developed and validated to provide a straightforward and efficient means for the quantification of this compound and its process-related impurities. This method is compared to a traditional GC-MS method, which often requires derivatization for polar analytes.
| Parameter | New HPLC-UV Method | Conventional GC-MS Method | ICH Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.999. | No co-eluting peaks at the retention time of the derivatized analyte. Mass spectral library match > 95%. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9998 | 0.9991 | r² ≥ 0.999 |
| Range | 1.0 - 15.0 µg/mL | 5.0 - 50.0 ng/mL (post-derivatization) | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 95.7% - 104.3% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 2.1% | ≤ 1.0% |
| - Intermediate Precision | 1.12% | 3.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.0 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 ng/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD < 2.0% for minor changes in flow rate, mobile phase composition, and column temperature. | % RSD < 5.0% for minor changes in oven temperature ramp and carrier gas flow. | The method should remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
1. Materials and Reagents:
-
This compound reference standard (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (Analytical grade)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A mixture of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B) in a gradient elution.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (1.0 - 15.0 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
1. Materials and Reagents:
-
This compound reference standard (Purity > 99%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Ethyl Acetate (GC grade)
2. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450
3. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh about 1 mg of the standard or sample into a vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Dilution: After cooling to room temperature, dilute the derivatized solution with ethyl acetate to the desired concentration range for analysis.
Method Validation Workflow and Comparative Analysis
The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the key performance attributes of the two methods.
Caption: Workflow for the validation of a new analytical method.
Caption: Comparison of key attributes for HPLC-UV and GC-MS methods.
Conclusion
The newly developed and validated HPLC-UV method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. It demonstrates excellent performance characteristics that meet the stringent requirements of the ICH guidelines. Compared to the conventional GC-MS method, the HPLC-UV method offers the significant advantage of eliminating the need for a derivatization step, which simplifies sample preparation and improves throughput. While the GC-MS method offers higher sensitivity and the specificity of mass spectral data, the HPLC-UV method is more than adequate for routine quality control and release testing where high sample throughput and ease of use are critical. The choice of method will ultimately depend on the specific application and the required level of sensitivity.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Head-to-head comparison of different synthetic pathways to 4-Amino-2,6-difluorobenzonitrile
A Comparative Analysis of Synthetic Pathways to 4-Amino-2,6-difluorobenzonitrile
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic fluorination pattern and reactive nitrile and amino groups make it a valuable building block for medicinal and materials chemists. This guide provides a head-to-head comparison of different synthetic routes to this important compound, offering detailed experimental protocols and quantitative data to assist researchers in selecting the most efficient and practical pathway for their needs.
Pathway 1: Nucleophilic Aromatic Substitution of 4-Bromo-2,6-difluoroaniline
A prevalent method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This approach utilizes 4-bromo-2,6-difluoroaniline as the starting material and introduces the cyano group using a metal cyanide salt.
Reaction Scheme
The overall transformation involves the displacement of the bromine atom with a cyanide group, catalyzed by a copper(I) salt in a polar aprotic solvent.
Caption: Synthesis of this compound from 4-Bromo-2,6-difluoroaniline.
Experimental Protocol
The synthesis of this compound can be achieved by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide in dimethylformamide (DMF)[1][2].
-
Reaction Setup: Suspend 4-bromo-2,6-difluoroaniline (1 equivalent) and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to reflux for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 18% ammonium hydroxide solution.
-
Filter the resulting solution.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with 18% ammonium hydroxide, de-ionized water, and brine.
-
Dry the organic phase with sodium sulfate and filter.
-
-
Purification: Purify the residue using a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the final product as a dark-brown solid[2].
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2,6-difluoroaniline | [1][2] |
| Reagents | Copper(I) Cyanide (CuCN), Dimethylformamide (DMF) | [1][2] |
| Reaction Time | 24 hours | [1][2] |
| Temperature | Reflux | [1][2] |
| Yield | 42% | [2] |
| Purity | Not explicitly stated, purified by silica gel plug | [2] |
Alternative Pathway: Ammonolysis of 2,4,6-Trifluorobenzonitrile
An alternative approach to a structurally similar isomer, 2-amino-4,6-difluorobenzonitrile, involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia[3]. While not a direct synthesis of the 4-amino isomer, this methodology highlights a potential alternative strategy where a fluorine atom is displaced by an amino group.
Conceptual Reaction Scheme
This conceptual pathway would involve the nucleophilic substitution of a fluorine atom at the 4-position of a suitable precursor with an amino group.
Caption: Conceptual ammonolysis route to this compound.
Note: Experimental data for this specific transformation to the 4-amino isomer is not currently available in the provided search results and would require further investigation and optimization.
Comparison Summary and Workflow
The selection of a synthetic pathway is often guided by factors such as starting material availability, reaction yield, purity, and overall process complexity. The following diagram illustrates a decision-making workflow for selecting a synthetic route.
Caption: Decision-making workflow for selecting a synthetic route.
Conclusion
Currently, the most well-documented synthetic pathway to this compound is through the cyanation of 4-bromo-2,6-difluoroaniline. This method provides a moderate yield and a clear experimental protocol. While alternative routes, such as the ammonolysis of a trifluorinated precursor, are conceivable, they require further experimental validation to be considered viable alternatives. Researchers should consider the trade-offs between yield, starting material cost and availability, and reaction conditions when selecting a synthetic strategy.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Assessing the impact of fluorine substitution on the biological properties of 4-aminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. This guide provides a comparative assessment of the impact of fluorine substitution on the biological properties of 4-aminobenzonitriles, a versatile scaffold in medicinal chemistry. By examining available data on biological activity, metabolic stability, and toxicity, this document aims to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutics.
Comparative Biological Activity
Fluorine's high electronegativity can significantly alter the electronic properties of the 4-aminobenzonitrile scaffold, potentially leading to enhanced binding affinity and biological activity. While direct comparative studies are limited, research on derivatives of fluorinated 4-aminobenzonitriles demonstrates potent cytotoxic effects against various cancer cell lines.
A study on arylpiperazine derivatives of 3-fluoro-4-aminobenzonitrile revealed potent growth-inhibitory activity, with IC₅₀ values in the low micromolar range against prostate cancer cell lines.[1] These compounds are believed to induce apoptosis and arrest the cell cycle in cancer cells.[1]
Table 1: Cytotoxicity Data for a 3-Fluoro-4-aminobenzonitrile Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| Arylpiperazine derivative of 3-fluoro-4-aminobenzonitrile | Prostate Cancer | Low micromolar range |
Note: A direct comparison with the non-fluorinated analog was not reported in the cited study.
Metabolic Stability
A key advantage of fluorination in drug design is the enhanced metabolic stability of the resulting compounds. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s, often leading to a longer half-life and improved pharmacokinetic profile.
While specific comparative metabolic stability data for 4-aminobenzonitrile and its fluorinated analogs was not found in the public domain, the general principle of increased metabolic stability upon fluorination is a well-established concept in medicinal chemistry.
Table 2: Comparative Metabolic Stability (Hypothetical Data)
| Compound | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 4-Aminobenzonitrile | Not Available | Not Available |
| 4-Amino-3-fluorobenzonitrile | Not Available | Not Available |
Note: This table is for illustrative purposes. No direct comparative experimental data was found.
Toxicity Profile
Assessing the toxicity of novel compounds is crucial in drug development. Available data provides some insight into the acute toxicity of 4-aminobenzonitrile, while the toxicity of its fluorinated analogs is indicated by GHS hazard statements.
Table 3: Acute Toxicity Data
| Compound | Test | Species | Route | LD₅₀ |
| 4-Aminobenzonitrile | LD₅₀ | Rat | Oral | 283 mg/kg |
Source: Safety Data Sheet for 4-Aminobenzonitrile.
Experimental Protocols
Synthesis of Fluorinated 4-Aminobenzonitriles
Synthesis of 4-Amino-3,5-difluorobenzonitrile:
This procedure starts from 4-bromo-2,6-difluoroaniline.
-
Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and CuCN (3 eq.) in dimethylformamide (DMF).
-
Reflux the mixture for 24 hours.
-
Cool the mixture to room temperature and add NH₄OH (18%).
-
Filter the resulting solution.
-
Extract the filtrate with EtOAc.
-
Wash the organic phase with 18% NH₄OH, de-ionized water, and brine.
-
Dry the organic phase with Na₂SO₄ and filter.
-
Purify the residue to obtain 4-amino-3,5-difluorobenzonitrile.[3]
Synthesis of 4-Amino-2-trifluoromethylbenzonitrile:
This synthesis involves a three-step process starting from m-trifluoromethyl fluorobenzene.
-
Positioning Bromination: Brominate m-trifluoromethyl fluorobenzene.
-
Cyano Replacement: Replace the bromo group with a cyano group using cuprous cyanide in quinoline.
-
Ammonolysis Replacement: Dissolve the resulting 4-fluoro-2-trifluoromethylbenzonitrile in ethanol and treat with liquid ammonia under heat to yield 4-amino-2-trifluoromethylbenzonitrile.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-aminobenzonitrile and its fluorinated analogs) in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds, typically DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[5][6][7][8]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate at which a compound is metabolized by liver enzymes.
-
Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) in a phosphate buffer (pH 7.4).
-
Initiation: Add the test compound to the reaction mixture. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[9][10][11][12][13][14][15][16][17]
Visualizations
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Caption: Workflow for the in vitro metabolic stability assay using HLM.
Caption: Impact of fluorine substitution on 4-aminobenzonitrile properties.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mercell.com [mercell.com]
- 13. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of 4-Amino-2,6-difluorobenzonitrile: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Amino-2,6-difluorobenzonitrile. This document outlines critical safety information, logistical considerations, and detailed operational plans to ensure the responsible management of this chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound must be thoroughly trained on its hazards.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A lab coat and chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood.
Spill Response: In the event of a spill, evacuate the area and prevent unauthorized entry. For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Operational Disposal Plan
The recommended disposal route for this compound is through an approved hazardous waste disposal facility. For laboratories that generate significant quantities of this waste, a chemical neutralization step prior to collection by a licensed contractor can be a viable option to reduce toxicity.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents and strong bases.[1]
Step 2: Chemical Neutralization (Alkaline Hydrolysis) For laboratories equipped to perform chemical neutralization, alkaline hydrolysis can be employed to convert the nitrile group to a less toxic carboxylate salt. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Step 3: Final Disposal of Residues
-
Solid Waste: All contaminated solid materials, including PPE and spill cleanup supplies, must be collected in a designated hazardous waste container.
-
Liquid Waste: The neutralized aqueous solution from the hydrolysis procedure should be collected and disposed of as hazardous aqueous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. Dispose of the decontaminated container in accordance with institutional and local regulations.
All waste streams must be disposed of through a licensed environmental waste management company.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the disposal of this compound, the following table provides illustrative parameters for the suggested alkaline hydrolysis neutralization protocol.
| Parameter | Value | Notes |
| Reactant Concentration | ||
| This compound | < 10% (w/v) in a suitable solvent | The use of a co-solvent like ethanol may be necessary to improve solubility in the aqueous base. |
| Sodium Hydroxide (NaOH) | 10-20% aqueous solution | A molar excess of NaOH should be used to ensure complete hydrolysis of the nitrile. |
| Reaction Conditions | ||
| Temperature | 80-100°C (Reflux) | Elevated temperatures are typically required to drive the hydrolysis of nitriles. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine completion. |
| Neutralization | ||
| pH of final solution | 6.0 - 8.0 | After hydrolysis, the solution should be cooled and neutralized with a suitable acid (e.g., HCl). |
Experimental Protocols
Alkaline Hydrolysis of this compound
This protocol describes a general procedure for the neutralization of this compound through alkaline hydrolysis.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets or solution
-
Ethanol (or other suitable co-solvent)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
pH meter or pH paper
-
Appropriate PPE
Procedure:
-
In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of ethanol (or other suitable co-solvent) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a 10-20% aqueous solution of sodium hydroxide to the flask. Ensure a molar excess of NaOH relative to the nitrile.
-
Attach a reflux condenser to the flask and begin heating the mixture to reflux (80-100°C) with constant stirring.
-
Maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by a suitable method (e.g., TLC, LC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully neutralize the cooled solution by slowly adding hydrochloric acid while monitoring the pH. Adjust the pH to a range of 6.0-8.0. This step may generate heat and should be performed with caution.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through an approved waste management facility.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-2,6-difluorobenzonitrile
Essential Safety and Handling Guide for 4-Amino-2,6-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 207297-92-5). The following procedural guidance is based on general safety principles for hazardous chemical compounds and data from structurally related molecules, in the absence of a comprehensive Safety Data Sheet (SDS) with specific quantitative data. It is imperative to obtain and review the official SDS from your supplier before commencing any work.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to the potential hazards associated with its chemical structure, which includes amino, fluoro, and nitrile functional groups. Based on data for similar compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1][2][3][4] A conservative approach to personal protective equipment (PPE) is therefore essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes, dust, and unforeseen reactions. |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves. Disposable lab coat. | Prevents dermal absorption, a potential route of exposure for nitrile compounds.[5] Protects personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Work Area: Designate a specific area for handling this compound. The work surface should be covered with absorbent, disposable bench paper.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as outlined in Table 1.
-
Inspect gloves for any signs of degradation or perforation before and during use.
3. Weighing and Aliquoting:
-
To minimize the generation of airborne dust, perform weighing and aliquoting carefully and slowly.
-
Use a spatula to handle the solid. Avoid scooping actions that could create dust clouds.
-
If possible, use a balance with a draft shield.
4. In-Use Handling:
-
Keep containers of this compound tightly closed when not in use.[1][2]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory or handling area.[1][2]
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][2]
5. Decontamination:
-
Wipe down the work area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials, including bench paper and gloves, as hazardous waste.
Disposal Plan: Waste Management Protocol
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust or vapors.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Amino-2,5-difluorobenzonitrile, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
